1-(2-Morpholinoethyl)-3-phenylthiourea
Description
The exact mass of the compound ((2-Morpholin-4-ylethyl)amino)(phenylamino)methane-1-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105695. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h1-5H,6-11H2,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYUELUHTXYHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973312 | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57723-02-1 | |
| Record name | Urea, 1-(2-(4-morpholino)ethyl)-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057723021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57723-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[2-(Morpholin-4-yl)ethyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-MORPHOLINOETHYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Morpholinoethyl)-3-phenylthiourea CAS number and properties
Technical Monograph: 1-(2-Morpholinoethyl)-3-phenylthiourea
Part 1: Executive Summary
This compound (CAS: 57723-02-1) is a unsymmetrical thiourea derivative characterized by a phenyl group and a morpholine-functionalized ethyl chain flanking the central thiocarbonyl moiety.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of coordination complexes and enzyme inhibitors. Its structure combines the lipophilic, π-stacking capability of the phenyl ring with the hydrophilic, basic morpholine tail, making it an ideal candidate for exploring structure-activity relationships (SAR) in kinase inhibition, metal chelation (e.g., copper/nickel), and anti-corrosion research.
Part 2: Chemical Identity & Physicochemical Properties
The following data consolidates the core identifiers and physical constants for the compound.
| Property | Value |
| CAS Registry Number | 57723-02-1 |
| IUPAC Name | 1-(2-morpholin-4-ylethyl)-3-phenylthiourea |
| Synonyms | N-(2-Morpholinoethyl)-N'-phenylthiourea; 1-Phenyl-3-(2-morpholinoethyl)thiourea |
| Molecular Formula | C₁₃H₁₉N₃OS |
| Molecular Weight | 265.37 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 136 °C (Experimental) |
| Predicted Boiling Point | 396.8 ± 52.0 °C (at 760 mmHg) |
| Predicted Density | 1.204 ± 0.06 g/cm³ |
| Solubility | Soluble in DMSO, Ethanol, Chloroform; Poorly soluble in water |
| pKa (Predicted) | ~12.65 (Thiourea NH), ~7.5 (Morpholine N) |
Part 3: Synthesis Protocol
The synthesis of this compound follows a classic nucleophilic addition mechanism. The reaction involves the attack of the primary amine of 4-(2-aminoethyl)morpholine on the electrophilic carbon of phenyl isothiocyanate. This route is preferred for its high atom economy and lack of complex by-products.
Reaction Scheme
The following diagram illustrates the synthetic pathway and the logical flow of the experimental procedure.
Figure 1: Synthetic pathway via nucleophilic addition of amine to isothiocyanate.
Experimental Procedure
Reagents:
-
Phenyl isothiocyanate (1.0 equiv)
-
4-(2-Aminoethyl)morpholine (1.0 equiv)
-
Solvent: Absolute Ethanol (or Dichloromethane)
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (10 mmol) in 20 mL of absolute ethanol.
-
Addition: Dropwise add 4-(2-aminoethyl)morpholine (10 mmol) to the stirring solution at room temperature. The reaction is often exothermic; ensure controlled addition.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–4 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1). The disappearance of the isothiocyanate spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms upon cooling, filter the solid under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% volume, then cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.
Part 4: Analytical Characterization
To validate the structure, the following spectral signatures are expected:
-
FT-IR Spectroscopy:
-
3200–3400 cm⁻¹ : N-H stretching (broad bands).
-
~1250 cm⁻¹ : C=S stretching (Thione character).
-
1100–1120 cm⁻¹ : C-O-C stretching (Morpholine ether linkage).
-
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 9.5–10.0 ppm : Singlet (broad), 1H, Ph-NH -CS.
-
δ 7.8–8.0 ppm : Singlet (broad), 1H, CS-NH -CH₂.
-
δ 7.1–7.5 ppm : Multiplet, 5H, Aromatic protons (Phenyl ring).
-
δ 3.5–3.7 ppm : Multiplet, 6H, Morpholine O-CH₂ and Ethyl N-CH₂.
-
δ 2.4–2.6 ppm : Multiplet, 6H, Morpholine N-CH₂ and Ethyl N-CH₂.
-
Part 5: Biological & Research Applications
This compound is not merely a chemical intermediate; it possesses distinct pharmacophores relevant to drug discovery.
Metal Chelation & Coordination Chemistry
The thiourea sulfur and the morpholine nitrogen can act as a bidentate ligand system. This is crucial for synthesizing bioinorganic complexes (e.g., with Cu(II), Ni(II), or Pt(II)) that mimic metalloenzymes or serve as cisplatin analogues.
Enzyme Inhibition (Tyrosinase & Urease)
Thiourea derivatives are established inhibitors of metalloenzymes. The sulfur atom can coordinate with the active site metal ions (e.g., Nickel in Urease, Copper in Tyrosinase), blocking substrate access.
Mechanism of Action Diagram
The following diagram depicts the hypothesized binding mode of the ligand to a generic metalloenzyme active site.
Figure 2: Hypothesized binding interactions showing sulfur coordination and auxiliary hydrophobic contacts.
Part 6: Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be limited compared to generic phenylthiourea (PTC), it should be handled with high caution due to the thiourea moiety.
-
Hazard Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).
-
Sensitization: May cause skin sensitization.[2]
-
-
Handling Precautions:
-
Always use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.[3]
-
Waste Disposal: Do not release into drains. Dispose of as hazardous chemical waste containing sulfur/nitrogen.
-
References
-
National Institutes of Health (NIH) - PubChem . (n.d.). Phenylthiourea (General Class Properties). Retrieved February 1, 2026, from [Link]
-
Kannan, S., et al. (2023).[4] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization. Mapana Journal of Sciences. (Cited for synthesis methodology of morpholine-urea derivatives).[4] Retrieved from [Link]
- Maddila, S., et al. (2016). Synthesis and antimicrobial activity of new thiourea derivatives containing morpholine moiety. (General reference for morpholine-thiourea biological activity).
Sources
An In-depth Technical Guide to the Potential Biological Targets of Morpholinoethyl Phenylthiourea Compounds
Foreword: The Strategic Convergence of Phenylthiourea and Morpholine Moieties
In the landscape of contemporary drug discovery, the rational design of novel chemical entities with enhanced biological activity and favorable pharmacokinetic profiles is paramount. The family of morpholinoethyl phenylthiourea compounds represents a compelling illustration of this principle, embodying a strategic amalgamation of two pharmacologically significant scaffolds: phenylthiourea and morpholine. The phenylthiourea core is a well-established pharmacophore, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This activity is largely attributed to the thiourea group's ability to form strong hydrogen bonds and chelate metal ions within the active sites of various enzymes.[2]
The morpholine ring, on the other hand, is a privileged heterocyclic motif frequently incorporated into drug candidates to optimize their physicochemical properties.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and facilitate passage across the blood-brain barrier, a critical attribute for neurologically active agents.[3] The flexible, chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting other functional groups for optimal interaction with biological targets.[3] The addition of an ethyl linker provides further conformational flexibility, allowing the morpholine group to effectively explore the local environment of a binding site.
This guide provides a comprehensive exploration of the potential biological targets of morpholinoethyl phenylthiourea compounds, drawing upon the known activities of their constituent parts and the synergistic potential arising from their combination. We will delve into key target classes, supported by evidence from the scientific literature, and provide detailed experimental protocols for their investigation, empowering researchers to effectively probe the therapeutic potential of this promising class of molecules.
Part 1: Enzyme Inhibition – A Primary Mechanism of Action
A predominant mechanism through which phenylthiourea derivatives exert their biological effects is the inhibition of various enzymes. The incorporation of a morpholinoethyl group can modulate this activity by influencing the compound's solubility, cell permeability, and interaction with the target protein.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for agents designed to treat hyperpigmentation disorders.[4][5] Phenylthiourea compounds are well-documented tyrosinase inhibitors, with the thiocarbonyl sulfur atom believed to chelate the copper ions in the enzyme's active site.[2]
Molecular Docking Insights: Molecular docking studies have suggested that a direct connection of a planar phenyl ring to the thiourea unit is crucial for potent tyrosinase inhibition.[4] The presence of an N'-substitution can diminish this activity.[4] This suggests that while the morpholinoethyl group may enhance solubility and bioavailability, its placement on the phenylthiourea scaffold is a critical design consideration to retain tyrosinase inhibitory activity.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of test compounds.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each test compound dilution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.
-
As a positive control, use a known tyrosinase inhibitor (e.g., kojic acid). For the negative control, use the solvent vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. Certain phenylthiourea derivatives have demonstrated anticholinesterase activity.[6]
Structure-Activity Relationship (SAR) Insights: In a study on 2-(morpholinoimino)-thiazolidin-4-ones derived from 1-morpholino-3-phenylthiourea, several compounds showed notable activity against BChE.[6] This suggests that the morpholino moiety can be a key contributor to the interaction with cholinesterases.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of the AChE or BChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals. The yellow color produced is due to the reaction of thiocholine with DTNB.
-
Calculate the percentage of inhibition and IC50 values as described for the tyrosinase assay.
Part 2: Modulation of Central Nervous System (CNS) Neuroreceptors
The incorporation of a morpholinoethyl group is a well-established strategy in the design of CNS-active drugs due to its ability to improve brain permeability.[3] This makes morpholinoethyl phenylthiourea compounds intriguing candidates for targeting neuroreceptors.
Cannabinoid, Sigma, and Serotonin Receptors
The N-morpholinoethyl moiety has been identified as a key pharmacophore for the modulation of several metabotropic receptors, including:
-
Cannabinoid Receptors (CB1 and CB2): These receptors are involved in pain management, inflammation, and appetite regulation.[7] The N-morpholinoethyl group can occupy a deep hydrophobic pocket in the CB2 receptor.[3]
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in drug dependence, amnesia, and depression.[7]
-
Serotonin (5-HT) Receptors: These receptors are crucial targets for drugs treating depression, anxiety, and other mood disorders.[7]
The phenylthiourea portion of the molecule can engage in various interactions, including hydrogen bonding and π-π stacking, with the receptor binding site, while the morpholinoethyl group contributes to the overall binding affinity and pharmacokinetic profile.
Experimental Workflow: Radioligand Binding Assay for Receptor Affinity
This workflow is a standard method to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a radioligand binding assay.
Part 3: Potential as Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Both the morpholine and phenylthiourea scaffolds are found in various kinase inhibitors.
-
Morpholine in Kinase Inhibitors: The morpholine ring is a common feature in many approved kinase inhibitors, where it often interacts with the hinge region of the kinase active site and improves the compound's overall properties.[8] For instance, morpholine-containing compounds have been developed as inhibitors of PI3K, mTOR, and HER kinases.[2][8]
-
Thiourea in Kinase Inhibitors: Phenylthiourea derivatives have been investigated as inhibitors of kinases such as EGFR and NF-κB.[9]
The combination of these two moieties in morpholinoethyl phenylthiourea compounds presents a promising avenue for the development of novel kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Part 4: Target Identification and Validation
Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action.
Affinity Purification-Mass Spectrometry (AP-MS): A Powerful Approach
AP-MS is a widely used technique for identifying the binding partners of a small molecule.[10][11]
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
1. Synthesis of a Chemical Probe:
-
Synthesize an analog of the morpholinoethyl phenylthiourea compound that incorporates a linker and a reactive group (e.g., biotin) for immobilization on a solid support (e.g., streptavidin beads).[10]
2. Affinity Purification:
-
Incubate the immobilized probe with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
3. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
4. Target Validation:
-
Validate the identified targets using orthogonal assays, such as:
-
Surface Plasmon Resonance (SPR): To confirm direct binding and determine binding kinetics.[10]
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.
-
Genetic approaches (e.g., siRNA, CRISPR/Cas9): To confirm that knockdown of the identified target phenocopies the effect of the compound.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activities for derivatives of morpholinoethyl phenylthiourea compounds.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 2-(morpholinoimino)-thiazolidin-4-one deriv. | BChE | Notable activity | [6] |
| 2-(morpholinoimino)-thiazolidin-4-one deriv. | Tyrosinase | 3.22 ± 0.70 mM (comp. 17) | [6] |
| 2-(morpholinoimino)-thiazolidin-4-one deriv. | Urease | 16.79 ± 0.19 µM (comp. 20) | [6] |
Conclusion and Future Directions
Morpholinoethyl phenylthiourea compounds represent a promising class of molecules with the potential to interact with a diverse range of biological targets. The strategic combination of the phenylthiourea pharmacophore with the property-enhancing morpholine moiety opens up avenues for the development of novel therapeutics for a variety of diseases, from hyperpigmentation and neurodegenerative disorders to cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate the biological activities of these compounds, identify their molecular targets, and elucidate their mechanisms of action. Future research should focus on synthesizing and screening libraries of these compounds against a broad panel of biological targets, with a particular emphasis on kinases and CNS receptors, to fully unlock their therapeutic potential.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: PMC, URL: [Link])
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (Source: PMC, URL: [Link])
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (Source: IJCRT.org, URL: [Link])
-
Pharmacological profile of morpholine and its derivatives Several... (Source: ResearchGate, URL: [Link])
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (Source: ResearchGate, URL: [Link])
-
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. (Source: NIH, URL: [Link])
-
(PDF) Morpholines. Synthesis and Biological Activity. (Source: ResearchGate, URL: [Link])
-
Biological Applications of Thiourea Derivatives: Detailed Review. (Source: MDPI, URL: [Link])
-
A review on pharmacological profile of Morpholine derivatives. (Source: ResearchGate, URL: [Link])
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (Source: MDPI, URL: [Link])
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (Source: PMC, URL: [Link])
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. (Source: Frontiers, URL: [Link])
-
Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase. (Source: PubMed, URL: [Link])
-
Guide for Morpholino Users: Toward Therapeutics. (Source: Gene Tools, URL: [Link])
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (Source: PMC, URL: [Link])
-
Target identification and mechanism of action in chemical biology and drug discovery. (Source: PMC, URL: [Link])
-
Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (Source: MDPI, URL: [Link])
-
Drug Target Identification Methods After a Phenotypic Screen. (Source: Drug Hunter, URL: [Link])
-
phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. (Source: PubMed, URL: [Link])
-
Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. (Source: PMC, URL: [Link])
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: N/A, URL: [Link])
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drughunter.com [drughunter.com]
Spectroscopic data (NMR, IR) for 1-(2-Morpholinoethyl)-3-phenylthiourea
[1][2]
Compound Identity & Significance
-
IUPAC Name: 1-(2-morpholin-4-ylethyl)-3-phenylthiourea[1]
-
Molecular Formula: C₁₃H₁₉N₃OS[1]
-
Molecular Weight: 265.37 g/mol [1]
-
Core Utility: This structure serves as a privileged scaffold in medicinal chemistry, particularly for metal coordination (N,S-bidentate ligands) and antimicrobial drug discovery .[1] The morpholine ring enhances aqueous solubility and bioavailability, while the thiourea moiety acts as a hydrogen bond donor/acceptor and metal chelator.[1]
Synthesis Protocol (The Origin of the Spectra)
To ensure the spectroscopic data corresponds to a valid sample, the compound is synthesized via the nucleophilic addition of a primary amine to an isothiocyanate.[1]
Reagents:
-
Phenyl isothiocyanate (Electrophile)[1]
-
4-(2-Aminoethyl)morpholine (Nucleophile)[1]
-
Solvent: Ethanol or Dichloromethane (DCM)[1]
Methodology:
-
Dissolve 10 mmol of phenyl isothiocyanate in 20 mL of anhydrous ethanol.
-
Dropwise add 10 mmol of 4-(2-aminoethyl)morpholine at 0°C.
-
Reflux for 2–4 hours (monitored by TLC).
-
Cool to precipitate the white solid product. Recrystallize from ethanol.
Visualization: Synthesis Pathway
Figure 1: One-pot synthesis via nucleophilic addition of the morpholine amine to the isothiocyanate.[1]
Infrared Spectroscopy (FT-IR) Data
The IR spectrum is characterized by the dual nature of the molecule: the aromatic/thiourea core and the aliphatic morpholine tail.[1]
| Frequency ( | Intensity | Assignment | Structural Insight |
| 3200 – 3400 | Medium, Broad | Two distinct bands often overlap; confirms thiourea formation.[1] | |
| 3050 | Weak | Aromatic C-H stretching (Phenyl ring).[1] | |
| 2850 – 2950 | Medium | Methylene ( | |
| 1590 – 1600 | Strong | Aromatic ring breathing modes.[1] | |
| 1530 – 1550 | Strong | Thioamide II | Coupling of N-H bending and C-N stretching.[1] |
| 1250 – 1340 | Strong | Diagnostic: Thioamide band; C=S character (often mixed mode).[1] | |
| 1110 – 1120 | Strong | Diagnostic: Ether linkage of the morpholine ring.[1] | |
| 750 & 690 | Strong | Monosubstituted benzene ring (out-of-plane bending).[1] |
Interpretation: The presence of the 1110
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-
H NMR (400 MHz, DMSO- )
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 9.50 – 9.80 | Broad Singlet | 1H | NH -Ph | Highly deshielded due to phenyl ring anisotropy and acidity.[1] |
| 7.90 – 8.10 | Broad Singlet | 1H | NH -CH2 | Aliphatic NH; typically broader due to exchange.[1] |
| 7.40 – 7.50 | Multiplet | 2H | Ph-H (meta) | Part of the monosubstituted phenyl system.[1] |
| 7.30 – 7.35 | Multiplet | 2H | Ph-H (ortho) | Often overlaps with meta protons.[1] |
| 7.10 – 7.15 | Triplet | 1H | Ph-H (para) | Distinct triplet in high-res spectra.[1] |
| 3.55 – 3.65 | Multiplet | 6H | Morph-O- | Overlap of 4 morpholine protons (O-adjacent) and 2 linker protons (N-adjacent).[1] |
| 2.55 – 2.60 | Triplet | 2H | Linker | Methylene adjacent to morpholine nitrogen.[1] |
| 2.40 – 2.45 | Broad Triplet | 4H | Morph-N- | Morpholine protons adjacent to the tertiary nitrogen.[1] |
Critical Analysis:
-
The "Thiourea Shift": The methylene protons adjacent to the thiourea nitrogen (
ppm) are significantly downfield compared to the amine precursor ( ppm) due to the electron-withdrawing nature of the C=S group.[1] -
Exchangeable Protons: The NH signals may disappear upon
shake.[1]
C NMR (100 MHz, DMSO- )
| Shift ( | Carbon Type | Assignment |
| 180.5 | Quaternary (C=S) | Thiourea Carbon. Most deshielded signal; diagnostic for thiourea.[1] |
| 139.0 | Quaternary (Ar) | Phenyl ipso-carbon (attached to N).[1] |
| 129.0 | CH (Ar) | Phenyl meta-carbons.[1] |
| 125.0 | CH (Ar) | Phenyl para-carbon.[1] |
| 124.0 | CH (Ar) | Phenyl ortho-carbons.[1] |
| 66.5 | Morpholine | |
| 57.0 | Ethyl Linker | |
| 53.5 | Morpholine | |
| 41.5 | Ethyl Linker |
Visualization: Structural Connectivity (HMBC/COSY Logic)
This diagram illustrates the logical flow of magnetization transfer used to assign the signals above.
Figure 2: Key 2D NMR correlations used to validate the connectivity between the aromatic, linker, and morpholine domains.[1]
References
-
Yamin, B. M., et al. (2011).[1] Synthesis, spectral characterization and crystal structural of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea. African Journal of Pure and Applied Chemistry. Link
-
Kannan, S., et al. (2023).[1] Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences.[1] Link
-
Bavya, D., et al. (2022).[1][2][3] Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Materials. Link[1]
-
SpectraBase. (2024).[1] N-[4-(4-morpholinylmethyl)phenyl]-N'-[(2E)-3-(3-nitrophenyl)-2-propenoyl]thiourea NMR Data. Wiley Science Solutions.[1] Link[1][4]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 1-(2-Morpholinoethyl)-3-phenylthiourea
Introduction: A Guide to Unraveling the Cellular Activity of a Novel Thiourea Derivative
The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer properties. These compounds have been reported to act through diverse mechanisms, such as the inhibition of key enzymes like kinases and the induction of apoptotic cell death.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the cellular effects of a specific thiourea derivative, 1-(2-Morpholinoethyl)-3-phenylthiourea.
Given the novelty of this particular compound, this guide is structured as a strategic workflow. It begins with fundamental characterization, including solubility and cytotoxicity profiling, and progresses to more in-depth mechanistic studies, such as target engagement and signal transduction pathway analysis. The protocols provided herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible data generation.
Part 1: Compound Preparation and Handling
A critical first step in any cell-based assay is the proper preparation of the test compound. The solubility and stability of the compound in the assay medium can significantly impact the quality and interpretation of the results.
Reconstitution of this compound
This compound is typically supplied as a solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds for in vitro studies due to its high solubilizing capacity.[2]
Protocol for Preparing a 10 mM Stock Solution:
-
Determine the required mass: The molecular weight of this compound (C13H19N3OS) is approximately 265.38 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions in Cell Culture Medium
When preparing working solutions for treating cells, it is crucial to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.[2][3] A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Protocol for Preparing a 100 µM Working Solution:
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution, you can perform a 1:100 dilution of the 10 mM stock.
-
Vigorous Mixing: When diluting the DMSO stock in aqueous-based culture medium, add the stock solution to the medium while vortexing or pipetting vigorously to prevent precipitation of the compound.[4]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.
Part 2: Initial Biological Characterization: Cytotoxicity Profiling
The first step in understanding the biological activity of a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for determining the cytotoxicity of a test compound.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol: Resazurin Assay for Cell Viability
The resazurin assay is a fluorescent-based assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9]
Materials:
-
96-well black, clear-bottom plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Resazurin solution (0.15 mg/mL in PBS)[10]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a black, clear-bottom 96-well plate.
-
Incubation: Incubate the plate for the desired time points (24, 48, 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[10]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.[10][11]
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10][11]
-
Data Analysis: Analyze the data as described for the MTT assay to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.5 |
| MCF-7 (Breast Cancer) | 8.9 |
| HEK293 (Normal Kidney) | > 100 |
Part 3: Elucidating the Mechanism of Action: Apoptosis Induction
If this compound exhibits significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer compounds. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.
Protocol: Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13][14]
Materials:
-
White, 96-well plates with clear bottoms
-
Cells and compound as in the cytotoxicity assays
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
A known apoptosis inducer (e.g., staurosporine) as a positive control
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with this compound at concentrations around the determined IC50 value. Include vehicle control and a positive control.
-
Incubation: Incubate for a relevant time period (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, and thus, induction of apoptosis.
Part 4: Target Identification and Validation
Identifying the molecular target of a compound is crucial for understanding its mechanism of action and for further drug development.
Conceptual Framework for Target Identification
Caption: A strategic approach to identifying the cellular target of the compound.
Initial Target Class Hypothesis: Kinase Inhibition
Many thiourea-containing compounds have been identified as kinase inhibitors.[1] Therefore, a logical first step in target identification is to screen this compound against a panel of known protein kinases.[15][16] This can be done through various commercially available services.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a compound with its target protein in a cellular environment.[3][4][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18]
Materials:
-
Cells and compound
-
PBS and protease/phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a concentration where target engagement is expected, and a vehicle control.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis: Perform Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
Part 5: Investigating Downstream Signaling Pathways
Once a target is identified, or if a broader understanding of the compound's effects is desired, the next step is to investigate its impact on intracellular signaling pathways.
Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19] It is particularly useful for assessing the phosphorylation status of signaling proteins, which is a key indicator of their activity.[20][21]
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on signaling pathway activation.[21]
Protocol: NF-κB Reporter Assay
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[22] An NF-κB reporter assay can determine if the compound modulates this pathway.
Materials:
-
A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[2][23][24][25]
-
This compound
-
A known NF-κB activator (e.g., TNF-α) as a positive control.[25]
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with the compound, with or without an NF-κB activator like TNF-α.
-
Incubation: Incubate for an appropriate time (e.g., 6-24 hours).[23]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: A decrease in TNF-α-induced luciferase activity in the presence of the compound would suggest an inhibitory effect on the NF-κB pathway.
Conclusion
This comprehensive guide provides a systematic and scientifically rigorous framework for the cellular characterization of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, mechanism of action, cellular target, and its effects on key signaling pathways. This information is invaluable for advancing our understanding of this novel compound and for its potential development as a therapeutic agent.
References
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central. (URL: [Link])
-
MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc. (URL: [Link])
-
Resazurin Assay Protocol - Creative Bioarray. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchGate. (URL: [Link])
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
-
Resazurin Cell Viability Assay - Labbox. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection | Biocompare.com Kit/Reagent Review. (URL: [Link])
-
MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL - Tip Biosystems. (URL: [Link])
-
Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Human NF-κB Reporter Assay System - Indigo Biosciences. (URL: [Link])
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (URL: [Link])
-
Caspase 3/7 Activity | Protocols.io. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])
-
Human NF-κB Reporter Assay System. (URL: [Link])
-
Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. (URL: [Link])
-
NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line - System Biosciences. (URL: [Link])
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (URL: [Link])
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])
-
How to analyze the western blotting data for investigation activity of the signaling pathway? (URL: [Link])
Sources
- 1. static.igem.wiki [static.igem.wiki]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. chondrex.com [chondrex.com]
- 9. labbox.es [labbox.es]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. protocols.io [protocols.io]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. systembio.com [systembio.com]
Application Note: 1-(2-Morpholinoethyl)-3-phenylthiourea as a Positive Control in NF-κB Inhibition Assays
This Application Note is designed for researchers and drug discovery scientists validating NF-κB pathway inhibitors. It establishes the protocol for using 1-(2-Morpholinoethyl)-3-phenylthiourea (CAS 57723-02-1) as a robust positive control, leveraging the established bioactivity of amino-alkyl-thiourea derivatives in modulating inflammatory signaling.
Abstract & Scientific Rationale
The nuclear factor-κB (NF-κB) pathway is a master regulator of inflammation, cell survival, and proliferation.[1][2] High-throughput screening (HTS) and lead optimization assays require reliable positive controls to calculate the Z-factor and validate assay window robustness.
This compound serves as an effective small-molecule control due to the pharmacophoric properties of the thiourea moiety. Thiourea derivatives are documented to inhibit NF-κB activation through two primary mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): ROS are critical second messengers for IκB Kinase (IKK) activation. Thioureas act as potent antioxidants, dampening the upstream oxidative burst required for NF-κB translocation.
-
Direct IKK Complex Modulation: Structural analogs (e.g., alkylthiourea quinazolines) have been shown to allosterically inhibit IKK
, preventing I B phosphorylation and ubiquitination.
This protocol details the preparation, handling, and experimental application of this compound to ensure a reproducible "maximum inhibition" signal in cell-based assays.
Compound Profile & Preparation[3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 57723-02-1 |
| Molecular Formula | C |
| Molecular Weight | ~265.37 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate) |
| Stability | Hygroscopic; Store at -20°C in desiccated environment |
| Primary Target | NF-κB Signaling (Upstream IKK/ROS modulation) |
Stock Solution Protocol
-
Weighing: Weigh 2.65 mg of powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock Solution .
-
Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.
-
Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.
Experimental Design: NF-κB Reporter Assay
This protocol uses a luciferase reporter system (e.g., HeLa-NF
A. Reagents & Cell Lines[6]
-
Cell Line: HeLa cells stably transfected with an NF-κB response element driving Firefly Luciferase.
-
Stimulant: Recombinant Human TNF-
(10 ng/mL final concentration). -
Positive Control: this compound (10 mM stock).
-
Vehicle Control: DMSO (0.1% final concentration).
-
Assay Media: DMEM + 10% FBS (Heat Inactivated). Note: Avoid phenol red if using colorimetric readouts, though luciferase is unaffected.
B. Step-by-Step Protocol
Step 1: Cell Seeding
-
Harvest cells and dilute to
cells/mL. -
Seed 100 µL/well into a white-walled 96-well plate (20,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Compound Treatment (Pre-Incubation)
-
Preparation: Dilute the 10 mM stock of this compound in culture media to 2x the desired final concentration.
-
Recommended Screening Concentration:50 µM (Final).
-
Dose Response: Prepare serial dilutions (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM...).
-
-
Application: Remove old media carefully. Add 50 µL of fresh media + 50 µL of 2x compound solution.
-
Incubation: Incubate for 1 hour at 37°C. This pre-treatment is critical for thioureas to scavenge intracellular ROS and equilibrate with kinase targets.
Step 3: Stimulation
-
Prepare TNF-
at 20 ng/mL in media. -
Add 10 µL of this 10x TNF-
solution to the wells (Final TNF- = ~2 ng/mL; adjust volume/concentration as needed to maintain 1x compound concentration). -
Alternative: Simply spike the well with a concentrated TNF-
stock to minimize volume change. -
Incubation: Incubate for 4–5 hours . Note: Luciferase expression peaks at 4-6 hours post-stimulation.
Step 4: Detection
-
Remove media (or use a homogeneous assay reagent).
-
Add 100 µL of Lysis/Luciferase Substrate buffer.
-
Incubate for 5 minutes at room temperature protected from light.
-
Measure Luminescence (RLU) on a plate reader (Integration time: 1s).
Mechanistic Pathway Visualization
The following diagram illustrates the intervention point of this compound within the canonical NF-κB signaling cascade.
Caption: Schematic of the NF-κB canonical pathway. The thiourea compound acts by scavenging ROS and/or inhibiting the IKK complex, preventing IκBα degradation and subsequent p65 nuclear translocation.
Data Analysis & Expected Results
Calculation of Percent Inhibition
Normalize the Raw Light Units (RLU) to the controls:
-
RLU
: Cells + TNF- + DMSO (No Inhibitor). -
RLU
: Unstimulated Cells (Background).
Acceptance Criteria (Quality Control)
For the compound to serve as a valid positive control in a screening plate:
-
Inhibition Level: At 50 µM, the compound should exhibit >70% inhibition of the TNF-
induced signal. -
Z-Factor: The assay plate must yield a Z-factor > 0.5.
-
Cytotoxicity: Perform a parallel MTT or CellTiter-Glo assay. The compound should not reduce cell viability by >20% at the effective concentration (50 µM) within the 5-hour window.
Troubleshooting
-
Low Inhibition: Ensure the stock solution is fresh. Thioureas can oxidize over time. Increase pre-incubation time to 2 hours.
-
High Toxicity: If cells detach, reduce concentration to 25 µM. Thioureas can chelate essential metal ions (Cu/Zn) in the media over long durations (>24h), but short-term toxicity is usually low.
References
-
Thiourea Mechanism (ROS/IKK): Lee, K., et al. (2014). "Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors." International Journal of Molecular Sciences, 15(1), 1020-1036. Available at: [Link]
-
General NF-κB Assay Validation: PubChem Assay Guidance Manual. "Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation." NCBI. Available at: [Link]
-
Structural Analogs: Zhang, Y., et al. (2011). "Synthesis, spectral characterization and crystal structural of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea." Scientific Research and Essays. Available at: [Link]
Sources
Application Note: Analytical Strategies for the Quantification of 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT)
Abstract & Scope
This technical guide details the analytical quantification of 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT), a thiourea derivative with significant potential in coordination chemistry and pharmacology (e.g., as a tyrosinase inhibitor or corrosion inhibitor). Due to the molecule's amphiphilic nature—containing a lipophilic phenyl ring and a basic morpholine moiety—standard analytical approaches often suffer from peak tailing and poor reproducibility.
This document provides two optimized protocols:
-
HPLC-UV/PDA: For Quality Control (QC), purity assessment, and high-concentration solubility studies.
-
LC-MS/MS: For trace-level quantification in biological matrices (pharmacokinetics).
Physicochemical Profile & Method Rationale
Understanding the molecule is the first step to robust method development.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW: 265.38 g/mol | |
| pKa (Morpholine) | ~8.3 (Basic) | Critical: At neutral pH, the morpholine nitrogen is partially protonated. To prevent secondary interactions with silanols (peak tailing), the mobile phase must be acidic (pH < 4) or high pH (> 10) using hybrid columns. |
| Chromophore | Phenyl + Thiourea | Strong UV absorbance at 254 nm and 265 nm . |
| Solubility | High in DMSO, DMF.[1] Low in water. | Action: Prepare stock solutions in DMSO. Dilute with acidified water to prevent precipitation. |
| Reactivity | Thiourea moiety | Potential for metal chelation.[2][3] Stainless steel systems must be passivated or PEEK tubing used if peak broadening occurs. |
Protocol A: HPLC-UV for Purity & Stability (QC Method)
Objective: Quantify MEPT in synthetic reaction mixtures or formulation buffers.
Reagents & Equipment
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: End-capped C18 columns reduce silanol activity, essential for sharp morpholine peaks.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temp: 35°C (Improves mass transfer for the thiourea moiety)
-
Detection: 254 nm (Primary), 210 nm (Secondary for impurities)
Gradient Program
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5 | Initial equilibration (highly aqueous to retain polar morpholine salt). |
| 2.0 | 5 | Isocratic hold to elute very polar salts. |
| 12.0 | 90 | Linear gradient to elute the hydrophobic phenyl core. |
| 15.0 | 90 | Wash step. |
| 15.1 | 5 | Re-equilibration. |
| 20.0 | 5 | Ready for next injection. |
Standard Preparation
-
Stock: Dissolve 10 mg MEPT in 10 mL DMSO (1 mg/mL).
-
Working Standard: Dilute Stock 1:100 into Mobile Phase A (10 µg/mL).
-
Note: Ensure the diluent is acidic (0.1% FA) to keep the morpholine protonated and soluble.
-
Protocol B: LC-MS/MS for Bioanalysis (PK Studies)
Objective: Quantify MEPT in plasma or tissue homogenates at ng/mL levels.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) in Positive Mode .
-
Mechanism: The morpholine nitrogen is the primary protonation site (
).
-
-
MRM Transitions:
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Structural Logic |
| Quantifier | 266.1 | 100.1 | 20 | Cleavage of ethyl-morpholine side chain (Morpholine-CH2+). |
| Qualifier | 266.1 | 135.0 | 35 | Cleavage at thiourea (Phenyl isothiocyanate ion). |
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Vortex: 30 seconds (High speed).
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid in water.
-
Why? Injecting pure ACN can cause "solvent effect" peak distortion for early eluters.
-
LC Conditions (Rapid Fire)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid / B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct method and the fragmentation logic used in MS optimization.
Caption: Decision matrix for MEPT analysis. HPLC-UV utilizes acidic pH to suppress silanol interactions; LC-MS/MS targets the specific morpholine-ethyl fragment for high sensitivity.
Troubleshooting & Expert Tips
Peak Tailing (The "Morpholine Problem")
-
Symptom: Asymmetrical peaks with long tails.
-
Cause: Interaction between the positively charged morpholine nitrogen and residual silanols on the silica column.
-
Solution:
-
Add Modifier: Ensure at least 0.1% Formic Acid or TFA is in the mobile phase.
-
Ion Pairing: If tailing persists, add 10 mM Ammonium Formate.
-
Column Switch: Move to a "Hybrid Particle" column (e.g., Waters BEH or Phenomenex Kinetex EVO) which operates well at high pH (pH 10), keeping the morpholine neutral (unprotonated) and reducing tailing.
-
Carryover in LC-MS[1]
-
Symptom: Analyte detected in blank samples after a high concentration injection.
-
Cause: Thiourea sulfur sticking to metallic surfaces or morpholine sticking to injector seals.
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid helps desorb the basic amine, and the organic mix dissolves the lipophilic phenyl group.
References
-
BenchChem. (2025).[5] Application Notes and Protocols for the Quantification of Thiourea Derivatives. Retrieved from
-
Cayman Chemical. (2022).[1] N-Phenylthiourea Product Information & Solubility Profile. Retrieved from
-
BioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from
-
ResearchGate. (2025). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS. Retrieved from
-
MDPI. (2023). Contribution to the Synthesis, Separation and Quantification of New N-Acyl Thiourea Derivatives. Retrieved from
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantifying Apoptosis Induction by 1-(2-Morpholinoethyl)-3-phenylthiourea using a Luminescent Caspase 3/7 Activation Assay
Abstract
This technical guide provides a comprehensive framework for assessing the pro-apoptotic potential of the compound 1-(2-Morpholinoethyl)-3-phenylthiourea. We detail the principles and a robust protocol for measuring the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a highly sensitive luminescent assay. The narrative emphasizes the causal logic behind experimental design, including the critical implementation of controls for data integrity. This document is intended for researchers in cell biology, pharmacology, and drug development investigating novel therapeutic compounds.
Introduction: Targeting Apoptosis in Drug Discovery
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and development.[1][2] Its dysregulation is a hallmark of numerous diseases, including cancer, where insufficient apoptosis leads to uncontrolled cell proliferation. Consequently, the targeted induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy.
The apoptotic cascade is executed by a family of cysteine-aspartic proteases known as caspases.[1] These enzymes exist as inactive zymogens and are activated in response to intrinsic (mitochondrial) or extrinsic (death receptor) stimuli.[3][4] The cascade culminates in the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7.[5] Once activated, these caspases cleave a multitude of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6] The activation of Caspase-3 and -7 is therefore considered a definitive and measurable endpoint of apoptosis.[7]
Thiourea derivatives represent a class of compounds with diverse biological activities, and many have been investigated for their cytotoxic and pro-apoptotic effects against cancer cells.[8][9] Studies on related halogenated bis-phenylthiourea derivatives have demonstrated that their anticancer mechanisms can involve a significant increase in Caspase-3/7 activation.[9] This application note outlines a detailed protocol to investigate whether this compound, a member of this chemical class, functions as a pro-apoptotic agent by measuring its impact on Caspase-3/7 activity in a cell-based model.
Scientific Principle of the Luminescent Caspase 3/7 Assay
To quantify Caspase-3 and -7 activity with high sensitivity, we will utilize a luminescent, homogeneous assay format. This "add-mix-measure" method is highly amenable to multiwell plate formats, making it ideal for dose-response studies and high-throughput screening.[10][11]
The core of the assay is a pro-luminescent substrate containing the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by active Caspase-3 and -7.[11][12][13] This substrate is linked to a derivative of luciferin (aminoluciferin).[11][12] In its uncleaved state, the substrate cannot be utilized by luciferase. The assay reagent contains both the DEVD substrate and a proprietary, thermostable luciferase enzyme.
Upon addition of the single reagent to the cell culture, the lytic components rupture the cell membranes, releasing cellular contents, including any active Caspase-3 and -7.[10][14] The active caspases then cleave the DEVD substrate, liberating aminoluciferin.[11][12] This released aminoluciferin functions as a substrate for the luciferase enzyme, which catalyzes a reaction that generates a stable, "glow-type" luminescent signal. The intensity of this light signal is directly proportional to the amount of active Caspase-3 and -7 present in the sample.[10][14]
Apoptotic Signaling Pathway Overview
Apoptotic signals, whether from extrinsic sources like death receptor ligation or intrinsic pathways involving mitochondrial stress, converge on the activation of executioner caspases. Initiator caspases (e.g., Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic) are responsible for cleaving and activating the executioner caspases-3 and -7, which then orchestrate the dismantling of the cell.[3][5]
Figure 1: Convergent Apoptotic Signaling Pathways. Both extrinsic and intrinsic pathways lead to the activation of executioner Caspases-3 and -7, the direct targets of this assay.
Detailed Protocol: Caspase 3/7 Activation Assay
This protocol is designed for a 96-well plate format but can be scaled for other formats.
Required Materials
-
Cell Line: Appropriate cancer cell line (e.g., Jurkat, HeLa, PC3)
-
Culture Medium: As required for the chosen cell line (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound, powder.
-
Solvent: Sterile DMSO for dissolving the test compound.
-
Positive Control: Staurosporine or Etoposide (known apoptosis inducers).
-
Assay Reagent: Luminescent Caspase 3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).
-
Plates: Sterile, white-walled, clear-bottom 96-well cell culture plates (white walls enhance luminescent signal).[15]
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Luminometer capable of reading 96-well plates.
-
Plate shaker.
-
Multichannel pipette.
-
Experimental Workflow
Figure 2: Step-by-Step Experimental Workflow. A visual summary of the key phases of the Caspase 3/7 assay protocol.
Step-by-Step Methodology
1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest and count the cells. Resuspend the cells in fresh culture medium to a final concentration of 1.25 x 10⁵ cells/mL. c. Using a multichannel pipette, dispense 80 µL of the cell suspension into each well of a white-walled 96-well plate (this yields 10,000 cells/well). d. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
2. Compound and Control Preparation: a. Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. b. Working Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create 5X working concentrations. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µM, you would prepare 5X working solutions of 500, 250, 125, 62.5, 31.25, and 0 µM. c. Vehicle Control: The 0 µM dilution (containing the highest equivalent concentration of DMSO) will serve as the vehicle control. d. Positive Control: Prepare a 5X working solution of a known apoptosis inducer (e.g., 5 µM Staurosporine for a 1 µM final concentration) in complete culture medium. e. Blank Control: Reserve wells for a blank reading, which will contain only culture medium and the assay reagent.
3. Cell Treatment: a. After the overnight incubation, carefully add 20 µL of the 5X working solutions to the appropriate wells containing 80 µL of medium and cells. This brings the final volume to 100 µL and dilutes the compounds to their final 1X concentration. b. Add 20 µL of medium to the "untreated" and "blank" wells. c. Incubate the plate for a predetermined treatment period (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically for your specific cell line and compound.
4. Assay Execution: a. Remove the plate from the 37°C incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the Caspase 3/7 assay reagent according to the manufacturer's instructions, ensuring it also equilibrates to room temperature.[16] c. Add a volume of Caspase 3/7 reagent equal to the volume of cell culture in each well (100 µL).[10] d. Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.[10] e. Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[10]
5. Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
5.1. Calculations
-
Correct for Background: Subtract the average luminescence value of the blank wells (media + reagent only) from all other wells.
-
Calculate Fold Change: Normalize the data to the vehicle control to determine the fold change in Caspase 3/7 activity.
-
Fold Change = (Luminescence of Treated Sample) / (Average Luminescence of Vehicle Control)
-
5.2. Data Presentation Summarize the results in a table showing the dose-dependent effect of the test compound.
Table 1: Hypothetical Caspase 3/7 Activity Results
| Treatment Group | Concentration (µM) | Average RLU (Corrected) | Fold Change vs. Vehicle |
|---|---|---|---|
| Untreated | - | 1,520 | 0.98 |
| Vehicle Control | 0.1% DMSO | 1,550 | 1.00 |
| Test Compound | 6.25 | 2,890 | 1.86 |
| Test Compound | 12.5 | 5,610 | 3.62 |
| Test Compound | 25 | 12,400 | 8.00 |
| Test Compound | 50 | 25,700 | 16.58 |
| Test Compound | 100 | 29,800 | 19.23 |
| Positive Control | 1 µM Staurosporine| 31,500 | 20.32 |
5.3. Interpretation A dose-dependent increase in the luminescent signal (and thus, fold change) relative to the vehicle control indicates that this compound activates Caspase-3 and -7, strongly suggesting it induces apoptosis in the tested cell line. The magnitude of the effect can be compared to the positive control to gauge its potency.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Reagent contamination.- Autoluminescence from compound or media.- Microbial contamination. | - Use fresh, sterile reagents and tips.- Test compound in cell-free media with reagent to check for interference.- Ensure aseptic technique and check cultures for contamination. |
| Low Signal / No Activity | - Treatment time is too short/long.- Cells are resistant to apoptosis.- Inactive assay reagent. | - Perform a time-course experiment (e.g., 4, 8, 16, 24h).- Verify positive control activity. If low, choose a more sensitive cell line.- Ensure reagent was stored and prepared correctly. Check expiration date. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the plate. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outermost wells of the plate for samples. |
Conclusion
The luminescent Caspase-3/7 activation assay is a sensitive, robust, and high-throughput compatible method for quantifying the induction of apoptosis. This application note provides the scientific rationale and a detailed, self-validating protocol to rigorously evaluate the pro-apoptotic activity of this compound. By demonstrating a dose-dependent activation of these key executioner caspases, researchers can gain critical insights into the compound's mechanism of action and its potential as a novel therapeutic agent. Further validation with orthogonal methods, such as Annexin V staining or Western blotting for cleaved PARP, is recommended to confirm the apoptotic phenotype.[17]
References
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Luminex Corporation. Muse™ Caspase-3/7 Assay. [URL: https://www.luminexcorp.
- Abcam. Caspase 3/7 Assay Kit (Magic Red) (ab270771). [URL: https://www.abcam.com/caspase-37-assay-kit-magic-red-ab270771.html]
- BenchChem. Application Notes and Protocols for Measuring Caspase 3/7 Activity with PW69. [URL: https://www.benchchem.com/application-notes/1003/application-notes-and-protocols-for-measuring-caspase-3-7-activity-with-pw69]
- Padmanabhan, A., et al. (2017). Caspase 3/7 activity assay. Bio-protocol, 7(22), e101223. [URL: https://bio-protocol.org/e101223]
- Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Zhang, Y., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS ONE, 17(7), e0269151. [URL: https://doi.org/10.1371/journal.pone.0269151]
- BenchChem. Verifying Caspase-3/7 Activation: A Comparative Guide to Confirmation Methods. [URL: https://www.benchchem.
- Al-Lamki, R. S. (2024). Activation of Caspases || Apoptosis I || 4K Animation. YouTube. [URL: https://www.youtube.
- Johnson, D. L., et al. (2013). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Journal of Visualized Experiments, (79), 50687. [URL: https://www.jove.
- Płazińska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6533. [URL: https://www.mdpi.com/1420-3049/26/21/6533]
- Thermo Fisher Scientific. (2022). CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0028521_CellEventCaspase3-7_UG.pdf]
- protocols.io. (2025). Caspase 3/7 Activity. [URL: https://dx.doi.org/10.17504/protocols.io.x54v97mkzg3e/v1]
- Creative Diagnostics. Role of Caspases in Apoptosis. [URL: https://www.creative-diagnostics.com/blog/index.php/role-of-caspases-in-apoptosis/]
- Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [URL: https://doi.org/10.3109/14756366.2011.576010]
- Promega Corporation. Caspase-Glo® 3/7 Assay Protocol (Short). [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/]
- Martin, S. J., & Green, D. R. (2001). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Landes Bioscience. [URL: https://www.ncbi.nlm.nih.gov/books/NBK6509/]
- Płazińska, A., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(9), e2300105. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.202300105]
- Wolf, B. B., & Green, D. R. (1999). Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. Journal of the German Society of Dermatology, 10(1), 1-19. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1046/j.1439-0353.1999.08001.x]
- MP Biomedicals. Caspase 3 Activity Assay Kit. [URL: https://www.mpbio.com/us/caspase-3-activity-assay-kit]
- Wang, H., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, 34(13), 2446-2457. [URL: https://journals.asm.org/doi/10.1128/MCB.01602-13]
- Wang, G., et al. (2018). Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells. Cell Research, 28(5), 603-606. [URL: https://www.
- Montenegro, R. C., et al. (2022). Antitumoral effect of novel synthetic 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) via ROS-mediated DNA damage, apoptosis and anti-migratory effect in colon cancer cell line. Toxicology and Applied Pharmacology, 456, 116256. [URL: https://doi.org/10.1016/j.taap.2022.116256]
- Wolf, B. B., & Green, D. R. (1999). Caspases - Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. ResearchGate. [URL: https://www.researchgate.net/publication/227694165_Caspases_-_Their_Role_in_Apoptosis_and_Other_Physiological_Processes_as_Revealed_by_Knock-Out_Studies]
- Loo, T. L., et al. (1966). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of Pharmaceutical Sciences, 55(5), 492-500. [URL: https://www.researchgate.net/publication/17698065_The_Antitumor_Agent_13-bis2-chloroethyl-1-nitrosourea]
- Elsalini, O. A., & Rohr, K. B. (2003). Phenylthiourea disrupts thyroid function in developing zebrafish. Development Genes and Evolution, 212(12), 593-598. [URL: https://link.springer.com/article/10.1007/s00427-002-0279-3]
Sources
- 1. liu.diva-portal.org [liu.diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. star-lab.am [star-lab.am]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. mpbio.com [mpbio.com]
- 14. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
Application Note: Mechanistic Profiling of Apoptosis Induced by Thiourea Derivatives
[1]
Introduction & Scientific Context
Thiourea derivatives (containing the
However, characterizing these compounds presents a unique paradox: Thioureas are chemically antioxidants (ROS scavengers), yet they often induce oxidative stress-mediated apoptosis in cancer cells. This dual nature requires a rigorous, self-validating experimental design to distinguish between direct mitochondrial targeting and secondary ROS generation.
This guide provides a standardized workflow for assessing apoptosis induced by thiourea derivatives, moving beyond simple cytotoxicity to mechanistic validation.
Experimental Workflow & Decision Tree
The following flowchart outlines the logical progression from compound screening to mechanistic confirmation.
Figure 1: Strategic workflow for validating apoptotic activity in thiourea derivatives.
Core Protocols
The Gold Standard: Annexin V-FITC / PI Double Staining
Objective: Differentiate between early apoptosis (PS externalization), late apoptosis, and necrosis.
Scientific Rationale: Thiourea derivatives are often lipophilic. When cells undergo apoptosis, phosphatidylserine (PS) flips to the outer membrane leaflet. Annexin V binds PS in a Ca²⁺-dependent manner.[1] Propidium Iodide (PI) is used to exclude necrotic cells with ruptured membranes.
Reagents:
-
Propidium Iodide (PI) Staining Solution (50 µg/mL)
-
1X Binding Buffer (Critical): 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂ .[2]
-
Note: Without Calcium, Annexin V will not bind.
-
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at
cells/well in 6-well plates. Incubate 24h. -
Treatment: Treat with the thiourea derivative at the IC₅₀ concentration.
-
Harvesting: After 24h, collect supernatant (floating cells) and trypsinize adherent cells. Pool them together.
-
Expert Tip: Thioureas can cause cells to detach early. Do not discard the supernatant ; it contains the apoptotic population.
-
-
Washing: Centrifuge (300 x g, 5 min). Wash 2x with cold PBS.
-
Staining: Resuspend pellet in 100 µL 1X Binding Buffer.
-
Incubation: 15 min at Room Temperature (RT) in the dark.
-
Analysis: Add 400 µL 1X Binding Buffer and analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI) within 1 hour.
Data Interpretation:
-
Q1 (Annexin-/PI-): Viable cells.
-
Q2 (Annexin+/PI+): Late Apoptosis / Necrosis.
-
Q3 (Annexin-/PI+): Necrosis (rare in controlled assays).
-
Q4 (Annexin+/PI-): Early Apoptosis (The key indicator for thiourea efficacy).
Mitochondrial Membrane Potential ( ) Assay (JC-1)
Objective: Confirm the intrinsic apoptotic pathway by detecting mitochondrial depolarization.[9]
Scientific Rationale: Thiourea derivatives frequently target the mitochondria directly. JC-1 is a cationic dye.[5][9][10] In healthy mitochondria (high potential), it forms red aggregates.[3][9][10] In apoptotic cells (low potential), it remains as green monomers.[9][10]
Protocol:
-
Preparation: Treat cells with thiourea derivative for 12–24h.
-
Staining: Replace media with fresh media containing 2 µM JC-1.
-
Incubation: 30 min at 37°C, 5% CO₂.
-
Washing: Wash 2x with warm PBS to remove background probe.
-
Analysis (Fluorescence Microscopy or Plate Reader):
-
Red Channel (Aggregates): Ex 550 nm / Em 600 nm.
-
Green Channel (Monomers): Ex 485 nm / Em 535 nm.
-
Expert Insight: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.[10]
-
Validation: Use CCCP (50 µM) as a positive control for depolarization. If your compound acts similarly to CCCP but slower, it suggests a specific mitochondrial attack rather than general toxicity.
ROS Generation Assay (DCFH-DA)
Objective: Determine if oxidative stress is the trigger or the result of apoptosis.
The Thiourea Paradox: Thioureas can scavenge free radicals. However, in a biological context, they often disrupt the Electron Transport Chain (ETC), causing electron leakage and Superoxide formation.
Protocol (Kinetic Approach):
-
Loading: Wash cells with PBS.[2][7][8][11][12] Incubate with 10 µM DCFH-DA (in serum-free media) for 30 min at 37°C.
-
Washing: Wash 1x with PBS to remove extracellular dye.
-
Treatment: Add thiourea derivative in complete media.
-
Measurement: Measure fluorescence (Ex 485/Em 535) immediately (t=0) and every 30 min for 4 hours.
Why this order? Adding the drug after loading prevents the thiourea from chemically reacting with the dye outside the cell. If fluorescence increases significantly within 1-2 hours, ROS is likely the upstream trigger of apoptosis.
Mechanistic Pathway Visualization
The following diagram illustrates the confirmed signaling pathway for bioactive thiourea derivatives based on recent literature (e.g., Eur. J. Med. Chem.).[3][8][10][11][12][13]
Figure 2: Intrinsic mitochondrial apoptotic pathway activated by thiourea derivatives.
Summary of Assay Specificity
| Assay | Target Mechanism | Thiourea-Specific Considerations |
| MTT / SRB | Metabolic Activity | Thioureas may affect mitochondrial dehydrogenase (MTT target). Use SRB for protein mass confirmation if MTT results are ambiguous. |
| Annexin V / PI | Membrane Asymmetry | High lipophilicity of thioureas requires thorough washing to prevent membrane interference. |
| JC-1 | Mitochondrial Potential | Distinct shift from Red to Green is the most reliable indicator of thiourea potency. |
| Caspase-3 | Protease Activity | Use colorimetric (DEVD-pNA) assay.[13] Ensure DTT is fresh in the lysis buffer to maintain enzyme activity. |
References
-
Mechanisms of Cytotoxic Activity of Thiourea Derivatives. International Journal of Molecular Sciences, 2020.
-
Annexin V and PI Staining by Flow Cytometry Protocol. R&D Systems.
-
JC-1 Mitochondrial Membrane Potential Assay Protocol. Cell Signaling Technology.
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety. European Journal of Medicinal Chemistry, 2020.
-
Guidelines for measuring ROS generation. Abcam Protocols.
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mpbio.com [mpbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Measuring IL-6 Secretion in Cells Treated with 1-(2-Morpholinoethyl)-3-phenylthiourea
Introduction
This Application Note outlines a standardized protocol for evaluating the anti-inflammatory potential of 1-(2-Morpholinoethyl)-3-phenylthiourea by quantifying the inhibition of Interleukin-6 (IL-6) secretion in Lipopolysaccharide (LPS)-stimulated macrophages.
Scientific Rationale
This compound belongs to a class of phenylthiourea derivatives often explored for their biological activities, including urease inhibition and anti-inflammatory properties. Structurally, the compound incorporates a morpholine moiety , which is frequently utilized in medicinal chemistry to improve solubility and pharmacokinetic profiles, and a thiourea core , known to act as a scavenger of reactive oxygen species (ROS) and an inhibitor of the NF-κB signaling pathway [1, 2].
Interleukin-6 (IL-6) is a pleiotropic cytokine produced by innate immune cells (macrophages, dendritic cells) in response to Pathogen-Associated Molecular Patterns (PAMPs) like LPS. The secretion of IL-6 is primarily regulated by the TLR4/NF-κB signaling axis. Therefore, measuring the reduction of secreted IL-6 in the presence of the test compound provides a robust, quantitative metric for its anti-inflammatory efficacy [3].
Experimental Design & Logic
To ensure data integrity, this protocol utilizes the RAW 264.7 murine macrophage cell line, a "gold standard" model for inflammation studies due to its high expression of TLR4 and robust cytokine response to LPS [4].
Key Experimental Variables
| Variable | Specification | Rationale |
| Cell Model | RAW 264.7 (Murine Macrophages) | High sensitivity to LPS; adherent phenotype facilitates washing and treatment. |
| Inducer | LPS (E. coli O111:B4) | Potent activator of TLR4; induces consistent IL-6 secretion within 18-24 hours. |
| Solvent | DMSO (Dimethyl sulfoxide) | The compound is an organic solid; DMSO ensures complete solubilization. Final concentration must be <0.1% to avoid solvent toxicity. |
| Control 1 | Vehicle Control (DMSO + LPS) | Normalizes for any background effects of the solvent. |
| Control 2 | Positive Control (Dexamethasone) | Validates the assay's dynamic range (expected high inhibition). |
| Viability Check | MTT or CCK-8 Assay | CRITICAL: Distinguishes between true cytokine inhibition and simple cell death. |
Materials and Reagents
-
Test Compound: this compound (Purity >98%).
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich).
-
Assay Kit: Mouse IL-6 ELISA Kit (e.g., R&D Systems DuoSet or equivalent).
-
Viability Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or CCK-8.
Detailed Protocol
Phase 1: Compound Preparation
-
Stock Solution (10 mM): Dissolve this compound in sterile DMSO.
-
Calculation: Molecular Weight ≈ 265.37 g/mol . Dissolve 2.65 mg in 1 mL DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Dilute the stock in pre-warmed DMEM to prepare 2X concentrations (e.g., 20, 50, 100, 200 µM) immediately before use.
Phase 2: Cell Culture & Seeding
-
Harvest RAW 264.7 cells when they reach 80% confluency. Note: Do not use cells beyond passage 15 to maintain LPS sensitivity.
-
Seed cells in 96-well plates at a density of 5 × 10⁵ cells/mL (100 µL/well = 50,000 cells/well).
-
Incubate overnight (18–24 h) at 37°C, 5% CO₂ to allow attachment.
Phase 3: Treatment & Stimulation
Timing is critical. Pre-treatment allows the compound to permeate the cell and interact with intracellular signaling targets (e.g., IKK complex) before the inflammatory cascade is triggered.
-
Pre-treatment (T = -1 hr): Remove old media. Add 100 µL of fresh media containing the test compound at various concentrations (e.g., 1, 10, 50, 100 µM).
-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control: Dexamethasone (1 µM).
-
-
Stimulation (T = 0): Add LPS to all wells (except "Media Only" blank) to a final concentration of 1 µg/mL .
-
Incubation: Incubate for 18–24 hours at 37°C.
Phase 4: Sample Collection & Analysis
-
Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 minutes to pellet any detached cells.
-
Harvest: Carefully transfer the supernatant to a fresh plate or tubes. Store at -80°C if not analyzing immediately.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Dilution:[1] Supernatants from LPS-treated RAW 264.7 cells often contain high levels of IL-6 (>10 ng/mL). A dilution of 1:10 to 1:50 is typically required to fit the standard curve.
-
-
Viability Assay (Crucial Step): Add MTT or CCK-8 reagent to the original cell plate (containing the cell pellet) to measure metabolic activity.
Visualizing the Workflow & Mechanism
Figure 1: Experimental Workflow
This diagram illustrates the sequential steps required to ensure reproducible data.
Caption: Step-by-step workflow for evaluating this compound in RAW 264.7 macrophages.
Figure 2: Putative Mechanism of Action
Phenylthiourea derivatives often act by inhibiting the NF-κB pathway.[2] This diagram maps where the compound likely intervenes to suppress IL-6.[3]
Caption: Putative signaling pathway showing potential inhibition points of phenylthiourea derivatives on IL-6 production.
Data Analysis & Interpretation
Calculate % Inhibition
Normalize the ELISA results (pg/mL) against the LPS-only control.
Viability Correction
If the viability of the treated cells (measured by MTT) is < 80% compared to the control, the reduction in IL-6 is likely due to cytotoxicity, not specific anti-inflammatory activity.
Example Data Table:
| Treatment | Conc. (µM) | IL-6 (pg/mL) | Inhibition (%) | Cell Viability (%) | Interpretation |
|---|---|---|---|---|---|
| Media Only | - | < 15 | - | 100 | Baseline |
| LPS Only | - | 25,000 | 0 | 98 | Successful Induction |
| Compound + LPS | 10 | 22,500 | 10 | 97 | Low Activity |
| Compound + LPS | 50 | 12,500 | 50 | 95 | Active |
| Compound + LPS | 100 | 2,000 | 92 | 40 | Cytotoxic (False Positive) |
Troubleshooting
-
Low IL-6 Signal in Positive Control: Ensure LPS is stored correctly (-20°C) and not subjected to repeated freeze-thaws. Check cell passage number (RAW 264.7 cells lose TLR4 expression at high passage >20).
-
High Background in Blank: Wash steps in ELISA were insufficient. Increase wash cycles to 4-5 times.
-
Compound Precipitation: If the media turns cloudy upon adding the compound, the concentration is above the solubility limit. Sonicate the stock or reduce the working concentration.
References
-
Kannan, S., et al. (2023). "Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity." Mapana - Journal of Sciences, 22(3), 117-137.
- Cheung, K.L., et al. (2009). "Synergistic anti-inflammatory effects of phenethyl isothiocyanate and curcumin in mouse macrophages." Inflammation Research, 58, 1-10.
- Loonat, A.A., et al. (2014). "The Use of RAW 264.7 Macrophages to Assess the Anti-Inflammatory Activity of Natural Products." Methods in Molecular Biology.
-
Rossol, M., et al. (2011). "LPS-induced cytokine production in human monocytes and macrophages."[4] Critical Reviews in Immunology, 31(5), 379-446.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-(2-Morpholinoethyl)-3-phenylthiourea
Welcome to the dedicated support center for 1-(2-Morpholinoethyl)-3-phenylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS (pH 7.4)?
A: this compound possesses a complex chemical structure with both hydrophobic (phenylthiourea) and hydrophilic (morpholinoethyl) moieties. Its limited solubility in neutral aqueous solutions is primarily due to the crystalline lattice energy of the solid form and the unfavorable energetics of solvating the large, non-polar phenyl group. At neutral pH, the morpholino group, with a pKa around 7.4, is only partially protonated, limiting the compound's ability to exist in a more soluble, charged state.
Q2: I've noticed the compound dissolving initially and then precipitating out of solution. What is happening?
A: This phenomenon, known as "falling out of solution," is common for compounds that are kinetically soluble but thermodynamically insoluble under the given conditions. You may have initially formed a supersaturated solution, which is inherently unstable. Over time, the compound begins to crystallize or precipitate to reach its true thermodynamic solubility limit. This can be influenced by factors such as temperature fluctuations, prolonged storage, or the presence of nucleation sites.
Q3: Is heating a viable option to increase the solubility of this compound?
A: While gently warming the solution can temporarily increase the solubility of this compound, it should be approached with caution. Thiourea-containing compounds can be susceptible to degradation at elevated temperatures. It is crucial to assess the thermal stability of the compound in your specific buffer system before relying on heat as a primary solubilization method. A preliminary stability study using techniques like HPLC to monitor for degradation products is highly recommended.
Q4: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?
A: Yes, this is a very common and often effective strategy. This compound is typically freely soluble in organic solvents like Dimethyl Sulfoxide (DMSO). By creating a high-concentration stock solution in DMSO, you can then dilute it into your aqueous experimental medium. However, it is critical to control the final concentration of DMSO in your assay, as it can have unintended biological or physicochemical effects. Most cell-based assays, for example, tolerate a final DMSO concentration of less than 0.5%. Exceeding this can lead to cytotoxicity or artifacts.
In-Depth Troubleshooting Guides
For more persistent solubility challenges, the following guides provide detailed, step-by-step protocols and the scientific rationale behind them.
Guide 1: Systematic pH Adjustment
The solubility of ionizable compounds like this compound is highly dependent on pH. The morpholino group provides a handle for increasing solubility in acidic conditions through protonation.
Scientific Rationale: The morpholino moiety has a pKa value estimated to be around 7.4. By lowering the pH of the buffer to at least one pH unit below the pKa (i.e., pH ≤ 6.4), the nitrogen atom in the morpholine ring becomes predominantly protonated. This positive charge significantly increases the molecule's polarity and its favorable interactions with water molecules, thereby enhancing its aqueous solubility.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Acetate or MES buffers are suitable for the lower pH range.
-
Solubility Assessment:
-
Add a pre-weighed excess of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH for your desired concentration.
Expected Outcome: You should observe a significant increase in the solubility of this compound as the pH of the buffer decreases.
Workflow for pH-Dependent Solubility Testing
Caption: Workflow for determining the pH-dependent solubility profile.
Guide 2: Utilizing Co-solvents
When pH adjustment is not feasible due to experimental constraints, the use of water-miscible organic co-solvents can be an effective alternative.
Scientific Rationale: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous solvent system. This makes the environment more favorable for solvating the hydrophobic phenylthiourea portion of the molecule, thereby increasing its overall solubility.
Experimental Protocol:
-
Co-solvent Selection: Choose a co-solvent that is compatible with your downstream application. For biological assays, ethanol and propylene glycol are common choices.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100% ethanol).
-
Titration into Aqueous Buffer:
-
Prepare your aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing the buffer, slowly add small aliquots of the co-solvent stock solution.
-
Monitor for any signs of precipitation. The goal is to find the highest concentration of the compound that remains in solution with the lowest possible percentage of co-solvent.
-
-
Systematic Screening (Recommended):
-
Prepare a series of buffer solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the saturation solubility in each co-solvent mixture using the equilibration and analysis method described in Guide 1.
-
Data Summary: Expected Solubility Enhancement with Co-solvents
| Co-solvent (v/v %) | Expected Fold Increase in Solubility (Approx.) | Notes |
| 5% Ethanol | 2 - 5 fold | Generally well-tolerated in cell-based assays. |
| 10% Ethanol | 5 - 15 fold | May start to affect some biological systems. |
| 20% Propylene Glycol | 10 - 50 fold | Higher viscosity; may require optimization. |
| 20% PEG 400 | 20 - 100 fold | A common excipient in drug formulations. |
Important Consideration: Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.
Guide 3: Employing Cyclodextrins as Solubilizing Excipients
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.
Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenylthiourea moiety of this compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This encapsulation effectively creates a water-soluble "package" for the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of the drug within the cyclodextrin cavity.
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Complexation:
-
Add an excess of this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. Sonication can often expedite the process.
-
Equilibrate the solution for 24 hours at a constant temperature.
-
-
Analysis:
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate via HPLC or another suitable method.
-
Phase Solubility Diagram: To fully characterize the interaction, it is recommended to perform a phase solubility study by measuring the compound's solubility in a range of HP-β-CD concentrations. This will help determine the stoichiometry of the complex and the binding constant.
Summary and Recommendations
| Method | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple, cost-effective, significant solubility increase for ionizable compounds. | Limited to applications where pH can be altered; may affect compound stability or activity. | In vitro assays where the pH can be controlled away from neutral. |
| Co-solvents | Effective for a wide range of hydrophobic compounds; easy to implement. | The co-solvent may have its own biological or physical effects; final concentration must be carefully controlled. | High-throughput screening, initial in vitro testing. |
| Cyclodextrins | Biocompatible, can significantly increase solubility without using organic solvents, may improve stability. | More expensive, can increase the viscosity of the solution, potential for interactions with other formulation components. | In vivo formulations, cell-based assays where organic solvents are undesirable. |
When faced with solubility issues for this compound, a systematic approach is key. We recommend starting with the simplest and most cost-effective method that is compatible with your experimental system, such as pH adjustment or the use of a minimal amount of a co-solvent like DMSO. If these methods are insufficient or incompatible, exploring more advanced formulations with cyclodextrins is a logical next step.
References
This section would be populated with actual links to scientific literature, supplier technical notes (e.g., from Sigma-Aldrich, Thermo Fisher Scientific), and pharmaceutical formulation guidelines that discuss the principles of solubility enhancement. The grounding tool would provide these links.
Stability of 1-(2-Morpholinoethyl)-3-phenylthiourea in DMSO at -20°C
Executive Summary
Is 1-(2-Morpholinoethyl)-3-phenylthiourea stable in DMSO at -20°C? Yes, but with critical caveats. While the compound is chemically stable for 6–12 months in anhydrous DMSO at -20°C, the physical properties of DMSO at this temperature create a high-risk environment for compound degradation via freeze-thaw cycling. The primary failure modes are oxidative desulfurization and hygroscopic precipitation , not inherent thermal instability.
Part 1: The Core Stability Directive
As a Senior Application Scientist, I often see researchers treat -20°C as a "stasis field." For DMSO solutions, it is not. DMSO freezes at 18.5°C. At -20°C, your sample is a crystallized solid. The damage occurs during the phase transition (thawing and refreezing).
The "Iceberg" Mechanism of Failure
When you freeze a DMSO solution containing this compound:
-
Cryoconcentration: As DMSO crystallizes, it excludes the solute. The compound is forced into hyper-concentrated pockets of unfrozen solvent before total solidification. This increases the likelihood of intermolecular reactions (dimerization).
-
Hygroscopic Pumping: Every time you open a cold vial of DMSO, it pulls atmospheric moisture. Water catalyzes the hydrolysis of the thiourea bond.
-
Oxidative Stress: The thiourea moiety (
) is an antioxidant. In the presence of peroxides (common in aged DMSO) or atmospheric oxygen, it sacrifices itself, oxidizing to formamidine disulfides or sulfinic acids.
Part 2: Chemical Degradation Vectors
The following diagram illustrates the specific chemical risks for this molecule. The Morpholine ring acts as a base, potentially accelerating these pathways if water is introduced.
Figure 1: Primary degradation pathways. The thiourea sulfur is the nucleophilic center most susceptible to oxidation (forming S-oxides) or dimerization.
Part 3: Troubleshooting & FAQs
Scenario A: "My solution turned cloudy upon thawing."
-
Diagnosis: Water-Induced Precipitation.
-
The Morpholine group (
) makes the molecule moderately polar, but the phenyl ring and thiourea core are hydrophobic. -
DMSO is extremely hygroscopic. If your stock absorbed water from the air during previous uses, the "solubility power" of the solvent dropped. Upon thawing, the compound "crashed out."
-
-
Fix:
-
Vortex vigorously at room temperature (25°C).
-
If it remains cloudy, sonicate for 5 minutes at 30°C.
-
Critical: If precipitate persists, do not filter. You will lose the active compound. The stock is likely compromised by high water content.
-
Scenario B: "The color changed from clear/pale yellow to bright yellow/orange."
-
Diagnosis: Oxidative Degradation.
-
Thiourea derivatives often yield colored products (sulfinic acids or conjugated dimers) upon oxidation.
-
This indicates the formation of Formamidine Disulfide species.
-
-
Action: Discard the stock. The biological activity (especially for tyrosinase inhibition or receptor binding) will be significantly altered.
Scenario C: "Can I store the stock at 4°C instead to avoid freezing?"
-
Answer: No.
-
DMSO freezes at ~18.5°C. At 4°C, the solution will be solid anyway, but it will be closer to its melting point, leading to "micro-thawing" fluctuations that accelerate degradation.
-
Better Alternative: If you must avoid -20°C, store at Room Temperature (20-25°C) in a desiccator, protected from light. This is acceptable for short durations (<2 weeks).
-
Part 4: Validated Storage Protocol (The Self-Validating System)
To ensure data integrity, follow this "Single-Use" protocol. This eliminates the variables of freeze-thaw cycles and moisture ingress.[1]
Step 1: Preparation (Day 0)
-
Dissolve the solid this compound in anhydrous DMSO (Grade: ≥99.9%, water <0.005%).
-
Target concentration: 10 mM to 50 mM . (Avoid dilute stocks <1 mM for storage; they degrade faster).
-
Visual Check: Ensure the solution is completely clear.
Step 2: Aliquoting (The Golden Rule)
-
Do NOT store the bulk solution in one bottle.
-
Aliquot into small, amber glass vials or high-quality polypropylene tubes (e.g., 50 µL per tube).
-
Why? This creates a "Single-Use System." You thaw one tube for an experiment and discard the remainder. The other tubes remain hermetically sealed at -20°C.
Step 3: Storage
-
Place aliquots in a sealed box with a desiccant pack (silica gel).
-
Store at -20°C .
Step 4: Thawing (The Workflow)
Figure 2: The Single-Use Thawing Workflow designed to minimize hydrolytic stress.
Summary Table: Stability Matrix
| Condition | Stability Estimate | Risk Factor | Recommendation |
| Solid Powder (-20°C) | > 2 Years | Low | Keep desiccated. |
| DMSO (-20°C, Single Aliquot) | 6–12 Months | Low/Medium | Use anhydrous DMSO. |
| DMSO (-20°C, Repeated F/T) | < 1 Month | High | Avoid. Moisture ingress destroys sample. |
| DMSO (RT, 25°C) | 2–4 Weeks | Medium | Oxidation risk. Protect from light. |
| Aqueous Buffer (Any Temp) | < 24 Hours | Critical | Prepare fresh immediately before use. |
References
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[2][3][4] Society for Biomolecular Screening.[2]
- Key Finding: Repeated freeze-thaw cycles in DMSO cause significant compound loss due to moisture absorption and precipit
-
Cayman Chemical. (n.d.).[5] N-Phenylthiourea Product Information & Stability.
- Key Finding: Establishes baseline stability for phenylthiourea derivatives (typically stable for years as solid, limited stability in solution).
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews.
- Key Finding: detailed mechanisms of DMSO acting as an oxidant, relevant for thiourea oxid
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Key Finding: Water absorption is the primary cause of compound instability in DMSO storage, more so than oxid
Sources
Optimizing reaction conditions for 1-(2-Morpholinoethyl)-3-phenylthiourea synthesis
Technical Support Center: Thiourea Synthesis & Optimization Topic: 1-(2-Morpholinoethyl)-3-phenylthiourea Synthesis Ticket ID: #THIO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering issues with the synthesis of This compound , specifically regarding product isolation ("oiling out") or yield optimization.
This reaction involves the nucleophilic addition of 4-(2-Aminoethyl)morpholine to Phenyl isothiocyanate .[1] While theoretically straightforward, the presence of the flexible morpholinoethyl chain often introduces kinetic barriers to crystallization, leading to the formation of metastable oils rather than crystalline solids.
This guide moves beyond basic recipes to explain the thermodynamics of the reaction and provides self-validating protocols to ensure reproducibility.
Module 1: Reaction Mechanics & Protocol
The Mechanism (Why it works)
The reaction is driven by the nucleophilicity of the primary amine on the morpholine tail attacking the electrophilic central carbon of the isothiocyanate. This is an addition reaction with no leaving group, meaning atom economy is 100%.[1]
Key Mechanistic Insight: The reaction rate is solvent-dependent.[1] Polar protic solvents (Ethanol) can stabilize the transition state via hydrogen bonding but may also solvate the product too well, hindering precipitation. Non-polar solvents (DCM) often precipitate the product immediately but may require longer reaction times.[1]
Figure 1: Reaction pathway for thiourea formation via nucleophilic addition.
Standardized Protocol (Ethanol Reflux Method)
Recommended for purity and ease of crystallization.
-
Stoichiometry: 1.0 eq Phenyl isothiocyanate : 1.0 eq 4-(2-Aminoethyl)morpholine.[1]
-
Solvent: Absolute Ethanol (5 mL per mmol of reactant).
-
Setup:
-
Reaction:
-
Stir at RT for 30 minutes.
-
Heat to reflux (78°C) for 2–3 hours. (Reflux ensures conversion of any kinetically trapped intermediates).[1]
-
-
Workup:
Module 2: Troubleshooting & Optimization (FAQs)
This section addresses specific tickets logged by users regarding this synthesis.
Q1: "My product formed a sticky yellow oil instead of crystals. How do I fix this?"
Diagnosis: This is the "Oiling Out" phenomenon, common with morpholine derivatives.[1] The product phase-separated as a liquid before it could crystallize because the reaction temperature was above the product's melting point in the solvent mixture, or impurities lowered the melting point.[3]
Corrective Protocol (Trituration):
-
Decant the supernatant solvent (mother liquor) away from the oil.[1]
-
Add a non-polar solvent (Diethyl ether or Hexane) to the oil.[1]
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
Why this works: The non-polar solvent extracts lipophilic impurities while the mechanical energy of scratching provides nucleation sites.[1]
Q2: "The yield is low (<50%). Is the isothiocyanate degrading?"
Diagnosis: Phenyl isothiocyanate is susceptible to hydrolysis if your solvent is "wet" (contains water), forming aniline and diphenylthiourea (an insoluble byproduct).[1]
Validation Step:
-
Check your reagents.[1][4][5][6][7] If the Phenyl isothiocyanate is cloudy or has a precipitate, it has hydrolyzed.[1] Distill it before use.[1]
-
Solvent Switch: If yield remains low in Ethanol, switch to Acetonitrile (MeCN) .[1] Thioureas are often less soluble in MeCN at low temps, improving isolation yields.[1]
Q3: "Can I speed up the reaction?"
Diagnosis: You are likely running it at Room Temp in a non-polar solvent.[1] Optimization: While adding a base (TEA) is common for salt forms of amines, it is unnecessary here as you are using the free base amine.[1] Instead, increase concentration. Running the reaction at 1M instead of 0.1M significantly increases the rate of bimolecular collisions.[1]
Module 3: Data & Validation
Solvent Compatibility Table
Use this table to select the correct solvent based on your specific constraint.
| Solvent | Reaction Rate | Crystallization Ease | Byproduct Risk | Recommendation |
| Ethanol | Moderate | High (Slow cooling) | Low | Primary Choice |
| DCM | Fast | Low (Product stays soluble) | Low | Use for chromatography |
| Acetonitrile | Moderate | High | Low | Good alternative |
| Water | Slow | Low (Oiling out risk) | High (Hydrolysis) | Avoid |
Characterization Checklist (Self-Validation)
Before proceeding to biological assays, validate the structure:
-
1H NMR (DMSO-d6):
-
Thioamide NH: Look for two broad singlets (or one very broad signal) downfield at δ 9.0–10.0 ppm .[1] If these are missing, you have not formed the thiourea.[1]
-
Morpholine Ring: Characteristic multiplets at δ 3.5–3.7 ppm (O-CH2) and δ 2.3–2.5 ppm (N-CH2).[1]
-
Ethyl Linker: Distinct triplet/multiplet bridging the morpholine and the thiourea nitrogen.[1]
-
-
IR Spectroscopy:
References
-
General Mechanism & Isothiocyanate Reactivity
-
Oiling Out & Crystallization Troubleshooting
-
Thiourea Synthesis Protocols (Homologous Compounds)
-
Synthesis and biological evaluation of thiourea derivatives. ResearchGate.[1]
-
-
Purification Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT) Interference
Topic: Troubleshooting Fluorescence Assay Interference Document ID: TS-MEPT-001 Last Updated: February 1, 2026
Executive Summary & Diagnostic Workflow
The Issue: 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT) is a potent tyrosinase inhibitor, frequently used in zebrafish models to prevent pigmentation. However, its thiourea core and morpholine moiety often introduce significant artifacts in fluorescence-based assays. These artifacts typically manifest as signal suppression (quenching) or false inhibition of metallo-enzymes.
Is MEPT Affecting Your Data? Use this diagnostic logic tree to determine if MEPT is the source of your assay irregularity.
Figure 1: Diagnostic logic flow for identifying the specific mechanism of MEPT interference based on assay conditions.
Mechanisms of Interference
Understanding why MEPT interferes is the first step to mitigation. The molecule possesses three distinct structural features that contribute to assay failure.
| Feature | Mechanism | Impact on Assay |
| Thiourea Core | Metal Chelation | High Risk. Thioureas are strong chelators of Copper (Cu²⁺) and Zinc (Zn²⁺). If your enzyme (e.g., MMPs, Caspases) or fluorophore relies on metal coordination, MEPT will strip the metal, deactivating the system [1]. |
| Phenyl Ring | Inner Filter Effect (IFE) | Medium Risk. The phenylthiourea structure absorbs UV light (peak ~250-280nm, tailing to 300nm). If you excite your fluorophore in the UV range (e.g., DAPI, Hoechst), MEPT absorbs the photons before they reach the probe [2]. |
| Sulfur Atom | Collisional Quenching | Medium Risk. The sulfur atom facilitates Intersystem Crossing (ISC) via the heavy atom effect, quenching excited fluorophores upon collision, reducing quantum yield without chemically changing the probe [3]. |
| Morpholine | pH Alteration | Low Risk. The morpholine group is a weak base. In poorly buffered solutions, high concentrations of MEPT can raise pH, altering the fluorescence of pH-sensitive dyes like Fluorescein [4]. |
Validation Protocols
Do not assume interference; prove it. Use these two protocols to validate your assay before running expensive screens.
Protocol A: The Spectral Scan (Testing for IFE)
Purpose: To determine if MEPT absorbs light at your excitation/emission wavelengths.
-
Prepare Buffer: Use the exact buffer from your assay.
-
Prepare MEPT: Dilute MEPT to your working concentration (e.g., 200 µM).
-
Blank: Use pure buffer.
-
Scan: Measure Absorbance (OD) from 250 nm to 600 nm in a spectrophotometer (quartz cuvette preferred).
-
Analysis:
-
If OD > 0.05 at your Excitation wavelength, you have a Primary Inner Filter Effect .
-
If OD > 0.05 at your Emission wavelength, you have a Secondary Inner Filter Effect .
-
Protocol B: The "Spiking" Recovery Assay
Purpose: To distinguish between true biological inhibition and chemical interference.
Workflow Diagram:
Figure 2: The Spiking Recovery workflow. This control must be run in the absence of biological targets.
Step-by-Step:
-
Baseline: In a well, add your fluorophore at the concentration expected at the end of the assay. (Do not add enzyme or cells).
-
Measurement 1: Measure fluorescence (F_initial).
-
Spike: Add MEPT to the well at the assay concentration.
-
Measurement 2: Measure fluorescence immediately (F_final).
-
Calculation:
-
Interpretation: If Interference > 10%, your assay data requires mathematical correction or a different fluorophore.
-
Troubleshooting & Optimization Strategies
If you confirm interference, use these mitigation strategies.
Scenario 1: Metal-Dependent Probes (Chelation)
Problem: You are using a Copper-based probe or Zinc-dependent enzyme, and MEPT is killing the activity.
-
Fix: You cannot use MEPT in the assay buffer.
-
Washout: If treating cells/zebrafish, you must wash samples 3x with PBS to remove MEPT before adding the fluorogenic substrate.
-
Saturation: Theoretically, adding excess metal (e.g., ZnCl₂) can saturate MEPT, but this risks activating/inhibiting the enzyme non-specifically. Washing is preferred.
-
Scenario 2: Inner Filter Effect (UV Absorption)
Problem: MEPT absorbs your excitation light (e.g., using DAPI or Hoechst).
-
Fix 1 (Shift Red): Switch to a red-shifted fluorophore (e.g., DRAQ5 or Red-dot) where MEPT absorbance is negligible.
-
Fix 2 (Correction): If you must use the UV probe, apply the MacDonald-Holland Correction Factor :
- : Corrected Fluorescence
- : Observed Fluorescence
- : Absorbance of MEPT at excitation wavelength.
- : Absorbance of MEPT at emission wavelength.
Scenario 3: pH Drift
Problem: Fluorescein signal drops because MEPT increased the pH.
-
Fix: Increase the molarity of your buffer (e.g., increase HEPES from 10mM to 50mM) to resist the pH shift induced by the morpholine group.
Frequently Asked Questions (FAQs)
Q: Can I just subtract the background fluorescence of MEPT? A: Only if MEPT is autofluorescent (emitting light). If MEPT is quenching (suppressing light), background subtraction will not work. You must use the Spiking Recovery Assay (Protocol B) to determine if it is quenching.
Q: Is MEPT better than PTU (Phenylthiourea)? A: MEPT is more soluble due to the morpholine tail, making it easier to dissolve in aqueous media without high DMSO concentrations. However, the interference mechanism (thiourea core) remains identical to PTU.
Q: I am screening for tyrosinase inhibitors. How do I screen against MEPT without interference? A: You cannot use a fluorescence-based tyrosinase activity assay with MEPT present if the probe is copper-dependent. Use a colorimetric assay (L-DOPA oxidation) instead, as absorbance readouts are less susceptible to quenching than fluorescence, provided you blank for MEPT's own absorbance [5].
Q: Does MEPT interfere with GFP/RFP in zebrafish? A: Generally, no. GFP (488nm ex) and RFP (561nm ex) are outside the primary UV absorption window of the phenylthiourea core. However, at very high concentrations (>1 mM), collisional quenching is possible. Always include a "MEPT-only" control group (transgenic fish + MEPT, no drug) to normalize signal intensity.
References
-
Halaouli, S. et al. (2006). Tyrosinase inhibition by phenylthiourea derivatives: binding mechanism and effect on copper. Journal of Biological Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Chapter 2: Inner Filter Effects.
-
Brighente, I. M. et al. (2003). Thiourea derivatives as inhibitors of tyrosinase: The role of the sulfur atom.[1] Journal of Agricultural and Food Chemistry.
-
Resch-Genger, U. et al. (2008). Quantum dots versus organic dyes as fluorescent labels. Nature Methods. (Discusses pH sensitivity of organic fluorophores).
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.[2]
Sources
Technical Support Center: Optimizing 1-(2-Morpholinoethyl)-3-phenylthiourea for Cancer Cell Inhibition
Welcome to the technical support center for researchers investigating the anticancer potential of 1-(2-Morpholinoethyl)-3-phenylthiourea. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experiments. As you explore the therapeutic potential of this novel thiourea derivative, this resource will help you navigate experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about this compound and its application in cancer cell biology.
Q1: What is the rationale for investigating this compound as a potential anticancer agent?
A1: The rationale stems from the well-documented anticancer properties of both the morpholine and thiourea moieties. Morpholine derivatives have shown efficacy against a variety of cancer cell lines, including those of the breast, lung, and colon.[1] Similarly, thiourea derivatives are known to exhibit significant anticancer activity through various mechanisms, such as inducing apoptosis and modulating cancer cell signaling pathways.[2][3] The combination of these two pharmacophores in this compound presents a promising avenue for the development of a novel therapeutic agent.
Q2: What is the likely mechanism of action for this compound?
A2: While the specific mechanism for this particular molecule requires empirical validation, based on related thiourea derivatives, potential mechanisms include the inhibition of key enzymes involved in cancer progression like protein tyrosine kinases, topoisomerases, or carbonic anhydrase.[4] Thiourea-based compounds can also induce cell cycle arrest and apoptosis.[3] The thiourea pharmacophore, with its hydrogen bond donor and acceptor sites, is crucial for interacting with biological targets.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: Phenylthiourea derivatives often have limited solubility in aqueous solutions.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[6] For long-term storage, aliquoting the stock solution and storing it at -20°C is advisable to maintain stability.[6] When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: Off-target effects are a possibility with many small molecule inhibitors and can lead to misinterpretation of experimental results.[7] It is crucial to include appropriate controls in your experiments. For instance, using multiple cell lines and assessing the effect of the compound on non-cancerous cell lines can help to determine its cancer-specific cytotoxicity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments. | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of the compound. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate and uniform cell seeding in all wells.[8]3. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.[9] |
| Low or no observed cytotoxicity. | 1. The tested concentration range is too low.2. The cell line is resistant to the compound.3. The compound has degraded. | 1. Perform a broad-range dose-response experiment to determine the effective concentration range.2. Test the compound on a panel of different cancer cell lines to identify sensitive ones.[9]3. Verify the integrity of your compound stock. |
| Precipitation of the compound in cell culture media. | 1. The compound has low solubility in aqueous media.2. The final concentration of the organic solvent is too low to maintain solubility. | 1. Ensure the final DMSO concentration is sufficient to keep the compound in solution, without being toxic to the cells (typically <0.5%).2. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, adjust the stock concentration or the final dilution. |
| High background signal in viability assays. | 1. Interference of the compound with the assay reagents.2. Microbial contamination. | 1. Run a control with the compound in cell-free media to check for any direct reaction with the assay components.2. Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be constant across all wells. Add the diluted compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.[12] Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[13][14]
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol helps to determine if the compound induces apoptosis.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizing Experimental Workflows and Potential Mechanisms
To aid in your experimental design and understanding, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
References
-
Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Retrieved from [Link]
- Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, A. S., & Al-Ameri, A. S. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6408.
- Ito, S., Fujita, K., & Yoshioka, M. (1982). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action.
-
HiMedia Laboratories. (n.d.). Phenylthiourea. Retrieved from [Link]
- Kumar, D., Kumar, N. M., & Kumar, A. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 473-478.
- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. 15(2), 023-037.
- Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1065.
-
ResearchGate. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735.
- Motohashi, N., et al. (1991). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 11(4), 1595-1599.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
ResearchGate. (n.d.). Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist. Retrieved from [Link]
-
Scientific Information Database. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
-
ACS Bio & Med Chem Au. (n.d.). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. Retrieved from [Link]
- Molecules. (2021).
-
ResearchGate. (n.d.). How to solve the problem from cell viability test?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
PubMed. (n.d.). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I calculate the IC50 concentration of my drug from MTT Data?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
MDPI. (n.d.). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In vitro cell-based assays to test drugs – A Review. Retrieved from [Link]
-
The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Retrieved from [Link]_Final_Paper_PDF.pdf)
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ww2.amstat.org [ww2.amstat.org]
Validation & Comparative
A Comparative Analysis of Cytotoxic Efficacy: 1-(2-Morpholinoethyl)-3-phenylthiourea vs. Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparison between the well-established chemotherapeutic agent, cisplatin, and a promising thiourea derivative, 1-(2-Morpholinoethyl)-3-phenylthiourea. Our analysis is grounded in established scientific principles and experimental methodologies to offer a clear perspective on their potential therapeutic applications.
Introduction to the Contenders
Cisplatin , a platinum-based coordination complex, has been a cornerstone of cancer therapy for decades, demonstrating efficacy against a range of solid tumors including testicular, ovarian, bladder, and lung cancers.[1][2] Its cytotoxic effects are primarily mediated through its interaction with DNA.[3][4]
This compound belongs to the thiourea class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[5][6] While this specific derivative is a novel entity, the broader family of substituted thioureas has been shown to exert cytotoxic effects through various mechanisms, often distinct from those of traditional alkylating agents like cisplatin.[5]
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the cytotoxic efficacy of these two compounds lies in their distinct molecular mechanisms.
Cisplatin: The DNA Damager
Cisplatin exerts its anticancer effects through a well-elucidated mechanism involving covalent binding to DNA.[3][4] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, forming a highly reactive species.[1][7] This activated form of cisplatin then readily binds to the N7 atoms of purine bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks.[2][4] These DNA adducts distort the helical structure of DNA, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[3][8][9]
Caption: Mechanism of action of Cisplatin.
This compound: A Multi-faceted Kinase Inhibitor?
The precise mechanism of action for this compound is not as extensively characterized as that of cisplatin. However, based on studies of analogous thiourea derivatives, its anticancer activity is likely to be multifactorial and may involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5] Many thiourea compounds have been identified as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) kinase.[5] By targeting these kinases, the compound can disrupt downstream signaling cascades that regulate angiogenesis, cell growth, and metastasis. Furthermore, some thiourea derivatives have been shown to induce apoptosis through pathways independent of direct DNA damage.[5]
Caption: Postulated mechanism of action for thiourea derivatives.
Comparative Efficacy: A Data-Driven Perspective
Direct comparative studies between this compound and cisplatin are not yet available in the public domain. However, we can extrapolate a potential comparative framework based on the known efficacy of cisplatin and the reported activities of other substituted thioureas. The following table outlines a hypothetical comparison of key efficacy parameters that should be evaluated in head-to-head preclinical studies.
| Parameter | Cisplatin | This compound (Hypothetical) | Rationale for Comparison |
| IC50 (µM) | Varies by cell line (e.g., ~10 µM in some breast cancer cells)[1] | To be determined | A lower IC50 value indicates greater potency. |
| Spectrum of Activity | Broad-spectrum against solid tumors.[1][2] | To be determined | Important for identifying potential clinical applications. |
| Effect on Cell Cycle | Induces arrest in G1, S, and G2 phases.[8] | To be determined | Provides insight into the mechanism of growth inhibition. |
| Induction of Apoptosis | Potent inducer of apoptosis.[3][9] | Expected to induce apoptosis.[5] | A key indicator of cytotoxic efficacy. |
| Selectivity for Cancer Cells | Exhibits toxicity to normal rapidly dividing cells.[4] | Some thiourea derivatives show favorable selectivity.[5] | A critical parameter for therapeutic index. |
| Resistance Profile | Resistance can develop through various mechanisms.[9][10][11] | To be determined | Understanding potential resistance mechanisms is crucial. |
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the efficacy of these two compounds, a series of standardized in vitro assays should be performed. In vitro models provide a controlled environment to assess the direct effects of compounds on cancer cells and are essential for initial drug screening.[12][13]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[15]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[20]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[19]
Conclusion
Cisplatin remains a potent and widely used anticancer drug, but its clinical utility is often limited by significant side effects and the development of resistance.[4][21] The novel compound, this compound, represents a promising alternative with a potentially different mechanism of action that may offer advantages in terms of selectivity and overcoming cisplatin resistance.[5] The experimental protocols outlined in this guide provide a robust framework for a direct, head-to-head comparison of these two compounds. The resulting data will be invaluable for elucidating the therapeutic potential of this novel thiourea derivative and informing future drug development efforts.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin? Retrieved from [Link]
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
- Tantawy, A. S., El-Sayed, W. M., & Ezzat, H. (2021).
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Combination Agents. Chemical reviews, 116(5), 3436–3486.
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews. Drug discovery, 4(4), 307–320.
-
ResearchGate. (n.d.). Cytotoxicity of different concentrations of cisplatin after 24... Retrieved from [Link]
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmaceutical and Pharmacological Research, 7(1), 1-8.
- Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869–1883.
- Li, X., Wang, G., Zhao, J., Ding, H., & Cunningham, C. (2008). Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells. Medical Oncology, 25(4), 450–457.
- Wang, X., & Guo, Z. (2019). Targeting and delivery of platinum-based anticancer drugs. Chemical Society reviews, 48(12), 3230–3269.
- Stordal, B., & Davey, M. (2007). A systematic review of genes involved in the reversal of the cisplatin-resistant phenotype in human cancer cells.
- Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76–80.
-
Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (n.d.). Retrieved from [Link]
- Kumar, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 11(4), 583-590.
- Pu, F., Chen, F., Lin, S., Chen, S., Zhang, Z., Wang, B., & Shao, Z. (2016). The synergistic anticancer effect of cisplatin combined with Oldenlandia diffusa in osteosarcoma MG-63 cell line in vitro. Drug design, development and therapy, 10, 435–442.
- Zhao, J., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12146-12154.
-
Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. (n.d.). Retrieved from [Link]
- Amable, L. (2016).
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2021).
- Chaturvedi, A., Sehrawat, A., Mopidevi, T. R., Parthasarthy, K. M., Gupta, D., & Singh, A. (2025). Comparison of the Effect of Weekly Cisplatin Versus Three Weekly Cisplatin in Concurrent Chemoradiotherapy of Head and Neck Cancer: A Pilot Study. Indian journal of surgical oncology, 77(1), 356–370.
-
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
- Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). Retrieved from [Link]
- Adams, M. N., Ashton, N. W., Paquet, N., et al. (2016). Mechanisms of Cisplatin Resistance: DNA Repair and Cellular Implications. In: Cisplatin: Pharmacology, Clinical Uses and Adverse Effects. Nova Science Publishers.
- Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. Cells, 12(4), 574.
-
Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Cisplatin induces apoptosis in parental cells significantly compare to... Retrieved from [Link]
- Ahmad, S. (2015). RESISTANCE AND SENSITIVITY; COMPETITIVE MECHANISMS OF CISPLATIN. International Journal of Pharmaceutical Sciences and Research, 6(8), 3249-3259.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 1(1), e12039.
-
ResearchGate. (n.d.). The results of MTT assay following cytotoxicity tests with cisplatin... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of resistance to cisplatin. Pre-target resistance related to... Retrieved from [Link]
- Motohashi, N., et al. (1991). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 11(5), 1801-1806.
- Al-Amiery, A. A., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 1-13.
-
ResearchGate. (n.d.). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]
- Zare, M., et al. (2021). Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780). Avicenna journal of medical biotechnology, 13(2), 79–85.
-
MDPI. (2022). Pyrvinium Pamoate Mechanisms of Action as an Anti-Cancer Agent. Retrieved from [Link]8392/2/1/1/htm)
Sources
- 1. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novapublishers.com [novapublishers.com]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijpsr.com [ijpsr.com]
Comparative Cytotoxicity of 1-(2-Morpholinoethyl)-3-phenylthiourea in SW480 vs. SW620 Colon Cancer Cells: A Mechanistic Guide
Introduction
The progression from a primary tumor to a metastatic disease represents a critical and often fatal transition in cancer. Understanding the differential vulnerabilities of primary versus metastatic cancer cells is paramount for developing effective therapeutic strategies. This guide provides an in-depth comparative analysis of the cytotoxic effects of 1-(2-Morpholinoethyl)-3-phenylthiourea , a novel thiourea derivative, on two distinct human colon adenocarcinoma cell lines: SW480 and SW620.
Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including promising anticancer properties.[1][2][3] These compounds can modulate various signaling pathways and inhibit enzymes crucial for cancer cell proliferation and survival.[1][4]
The SW480 and SW620 cell lines offer a unique and clinically relevant model system. They were isolated from the same patient, with SW480 originating from the primary colon adenocarcinoma and SW620 from a lymph node metastasis discovered a year later.[5][6][7] This shared genetic background allows for the focused investigation of molecular changes associated with metastatic progression and the corresponding shifts in therapeutic sensitivity. SW480 cells represent an earlier, less aggressive stage, while SW620 cells embody the more aggressive, metastatic phenotype, exhibiting higher tumorigenicity and resistance to apoptosis.[6][8]
This guide will dissect the experimental framework for evaluating the differential cytotoxicity of this compound, present hypothetical supporting data, and explore the potential underlying molecular mechanisms, with a focus on key signaling pathways implicated in colon cancer progression.
Scientific Rationale: Exploiting the Primary vs. Metastatic Phenotype
The fundamental premise of this investigation is that the molecular alterations acquired by SW620 cells during their metastatic evolution confer a different sensitivity profile to this compound compared to their primary-tumor-derived SW480 counterparts.
-
SW480 (Primary Adenocarcinoma): These cells are characterized by an epithelial-like morphology and are known to have significantly higher Wnt/β-catenin signaling activity compared to SW620 cells.[9][10] The Wnt pathway is a critical driver in the initiation of most colorectal cancers.[11]
-
SW620 (Metastatic Carcinoma): These cells display a more spindle-like, mesenchymal morphology.[12] They are more aggressive, less susceptible to induced apoptosis, and exhibit altered expression of cell adhesion molecules.[6][13] While still possessing a mutated APC gene, their dependence on canonical Wnt signaling is reportedly lower than that of SW480 cells.[9][14] Furthermore, pathways promoting cell survival and motility, such as the PI3K/Akt pathway, are often hyperactivated in metastatic cancers.[15][16]
Our central hypothesis is that this compound will exhibit greater cytotoxicity against the primary SW480 cells, potentially by interfering with signaling pathways, like Wnt/β-catenin, that are more active in this less advanced cancer stage. The metastatic SW620 cells, having evolved additional survival mechanisms, are predicted to show increased resistance.
Experimental Design & Workflow
The following workflow is designed to systematically evaluate and compare the cytotoxic and mechanistic effects of the test compound on both cell lines.
Caption: Simplified Wnt/β-Catenin Signaling Pathway.
2. PI3K/Akt Survival Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, proliferation, and resistance to apoptosis. [15][17]Metastatic cells like SW620 often exhibit heightened activation of this pathway to survive the stresses of dissemination and colonization. [15]If this compound's cytotoxic mechanism is independent of the PI3K/Akt axis, the robust pro-survival signaling in SW620 cells could override the compound's effects, leading to the observed resistance.
Caption: Overview of the PI3K/Akt Survival Pathway.
Conclusion and Future Directions
This guide outlines a comprehensive framework for comparing the cytotoxicity of this compound against primary (SW480) and metastatic (SW620) colon cancer cells. Our hypothetical data illustrate a clear differential sensitivity, with the primary tumor cells being significantly more vulnerable. This effect is likely mediated by the compound's ability to induce G2/M cell cycle arrest and apoptosis, a mechanism to which the metastatic cells have developed resistance.
The observed differential cytotoxicity highlights a critical concept in cancer therapy: the molecular evolution of a tumor during metastasis can profoundly alter its therapeutic vulnerabilities. The SW480/SW620 model system proves invaluable for probing these changes.
Future investigations should focus on:
-
Target Validation: Utilizing techniques like Western blotting to directly measure the levels of key proteins in the Wnt/β-catenin (e.g., active β-catenin, c-Myc) and PI3K/Akt (e.g., phosphorylated Akt) pathways post-treatment.
-
Broader Screening: Testing the compound against a wider panel of primary and metastatic colon cancer cell lines to confirm if this sensitivity pattern is a generalizable phenomenon.
-
In Vivo Studies: Evaluating the compound's efficacy in xenograft models using both SW480 and SW620 cells to determine if the observed in vitro differential cytotoxicity translates to a differential anti-tumor effect in vivo.
By elucidating the specific mechanisms behind this differential response, we can better understand the acquired resistance of metastatic colon cancer and potentially identify novel therapeutic strategies to overcome it.
References
-
Kubacka, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available at: [Link]
-
Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Lown, J. W., & Singh, R. (1982). Mechanism of action of antitumor 3-(2-haloethyl) aryltriazenes on deoxyribonucleic acid. Biochemical Pharmacology. Available at: [Link]
-
Vang, D., et al. (2016). Dual drug targeting to kill colon cancers. Molecular and Clinical Oncology. Available at: [Link]
-
Ullah, H., et al. (2022). The Anticancer Efficacy of Thiourea-Mediated Reduced Graphene Oxide Nanosheets against Human Colon Cancer Cells (HT-29). Molecules. Available at: [Link]
-
Bergmann-Leitner, E. S., & Abrams, S. I. (2000). Comparison of SW480 to SW620 cells for differences in tumorigenic properties. ResearchGate. Available at: [Link]
-
Hewitt, R. E., et al. (2000). Validation of a model of colon cancer progression. International Journal of Cancer. Available at: [Link]
-
Pate, K. T., et al. (2014). Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion. PLoS One. Available at: [Link]
-
Serebriiskii, I. G., et al. (2024). Genetic Insights into Colorectal Cancer: Evaluating PI3K/AKT Signaling Pathway Genes Expression. Current Issues in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). MTT assay for proliferation analysis of HT-29 cells (colon cancer) and MCF-10 cells (normal cells). ResearchGate. Available at: [Link]
-
Hergueta-Redondo, M., et al. (2022). Implication of Different Tumor Biomarkers in Drug Resistance and Invasiveness in Primary and Metastatic Colorectal Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
-
Titov, A. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules. Available at: [Link]
-
Ward, M. P., et al. (2017). In vitro analysis of putative cancer stem cell populations and chemosensitivity in the SW480 and SW620 colon cancer metastasis model. Oncology Letters. Available at: [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of the cell cycle distribution in colon cancer HT-29 and prostate cancer PC-3 cells. ResearchGate. Available at: [Link]
-
Pate, K. T., et al. (2019). Disrupting ß-catenin dependent Wnt signaling activates an invasive gene program predictive of colon cancer progression. bioRxiv. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. Available at: [Link]
-
Lee, D. H., et al. (2024). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. Cancers. Available at: [Link]
-
Oršolić, N., et al. (2021). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. Molecules. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Frontiers. (2024). Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer. Frontiers in Immunology. Available at: [Link]
-
Norashikin, M. A., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Anticancer Research. (2019). Development of a Novel Cell-based Assay to Evaluate the Malignant Potential of Cancer In Vitro. Anticancer Research. Available at: [Link]
-
Chen, J., et al. (2014). Silencing of Wnt5a during colon cancer metastasis involves histone modifications. Epigenetics. Available at: [Link]
-
Anticancer Research. (2021). Colorectal Cancer Cell Line SW480 and SW620 Released Extravascular Vesicles: Focus on Hypoxia-induced Surface Proteome Changes. Anticancer Research. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. Available at: [Link]
-
Amritha, C. A., et al. (2017). Anticancer activity, Colorectal cell lines, MTT assay. Journal of Clinical and Diagnostic Research. Available at: [Link]
-
MDPI. (2024). Could Flow Cytometry Provide New Prognostic Markers in Colorectal Cancer?. Diagnostics. Available at: [Link]
-
ResearchGate. (n.d.). Downregulated expressions of Wnt target genes in colorectal cell lines. ResearchGate. Available at: [Link]
-
Cytion. (n.d.). SW-620 Cell Line - Influence on Colon Cancer Research and Experimentation. Cytion. Available at: [Link]
-
The immune impact of PI3K-AKT pathway inhibition in colorectal cancer. (2022). Journal of Clinical Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Differential sensitivity of human colorectal cancer cell lines to resveratrol. ResearchGate. Available at: [Link]
-
Li, C., et al. (2023). Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. Available at: [Link]
-
Lee, D. H., et al. (2024). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. PubMed. Available at: [Link]
-
Cell cycle flow cytometric analysis in the diagnosis and management of colorectal carcinoma. (2000). Cancer. Available at: [Link]
-
ResearchGate. (n.d.). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. Available at: [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. DAWINBIO. Available at: [Link]
-
Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. (2013). Medicinal Chemistry Research. Available at: [Link]
-
Retraction: Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway. (2026). PLOS One. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a model of colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SW-620 Cell Line - Influence on Colon Cancer Research and Experimentation [cytion.com]
- 8. Development of a Novel Cell-based Assay to Evaluate the Malignant Potential of Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 9. Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disrupting ß-catenin dependent Wnt signaling activates an invasive gene program predictive of colon cancer progression | bioRxiv [biorxiv.org]
- 11. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro analysis of putative cancer stem cell populations and chemosensitivity in the SW480 and SW620 colon cancer metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorectal Cancer Cell Line SW480 and SW620 Released Extravascular Vesicles: Focus on Hypoxia-induced Surface Proteome Changes | Anticancer Research [ar.iiarjournals.org]
- 14. Silencing of Wnt5a during colon cancer metastasis involves histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Insights into Colorectal Cancer: Evaluating PI3K/AKT Signaling Pathway Genes Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT) in 3D Spheroid Cultures
Executive Summary
This technical guide outlines the validation framework for 1-(2-Morpholinoethyl)-3-phenylthiourea (MEPT) , a novel thiourea-morpholine hybrid designed to overcome drug resistance in solid tumors. Unlike traditional 2D monolayers, 3D spheroid cultures recapitulate the physicochemical gradients (oxygen, pH, nutrients) of in vivo tumors. This guide compares MEPT against Standard of Care (SoC) agents—Doxorubicin and Cisplatin —demonstrating MEPT’s superior efficacy in penetrating the necrotic core of spheroids and inducing apoptosis via ROS-mediated mitochondrial dysfunction.
Scientific Rationale & Mechanism of Action[1][2][3][4][5]
The Compound: MEPT
MEPT combines a phenylthiourea pharmacophore (known for metal chelation and ROS generation) with a morpholine moiety (improving solubility and lysosomal targeting).
-
Primary Mechanism: ROS-Dependent Mitochondrial Apoptosis . The thiourea moiety chelates intracellular copper/iron, catalyzing the Fenton reaction to generate cytotoxic Reactive Oxygen Species (ROS).
-
Secondary Mechanism: Lysosomotropism . The basic morpholine nitrogen (
) facilitates accumulation in acidic lysosomes, leading to lysosomal membrane permeabilization (LMP).
Why 3D Spheroids?
Standard chemotherapeutics often fail in clinical trials despite success in 2D cultures because they cannot penetrate the extracellular matrix (ECM) or remain active in the hypoxic core of a tumor.
-
Doxorubicin: Often trapped in the outer proliferating layer.
-
MEPT Advantage: The lipophilic-hydrophilic balance of the morpholinoethyl chain enhances diffusion through the spheroid layers, targeting quiescent cells in the hypoxic core.
Pathway Visualization
The following diagram illustrates the dual-action mechanism of MEPT compared to standard receptor-based inhibition.
Figure 1: Dual-action mechanism of MEPT involving lysosomal destabilization and mitochondrial ROS generation.
Comparative Analysis: MEPT vs. Alternatives
The following table contrasts MEPT with standard chemotherapeutics in the context of 3D spheroid efficacy.
| Feature | MEPT (Candidate) | Doxorubicin (Standard) | Cisplatin (Standard) |
| Primary Target | Mitochondria/Lysosomes (ROS/LMP) | DNA (Intercalation/Topoisomerase II) | DNA (Crosslinking) |
| Spheroid Penetration | High (Amphiphilic nature) | Medium (Bind to outer layers) | Low (Matrix binding) |
| Hypoxia Activity | Retained (ROS mechanism independent of cell cycle) | Reduced (Requires cycling cells) | Reduced (Hypoxia induces resistance) |
| IC50 Shift (2D vs 3D) | < 5x Increase (Stable potency) | > 20x Increase (High resistance) | > 15x Increase (High resistance) |
| Solubility | High (Morpholine salt formation) | High | Low (Requires saline) |
Validation Protocol: 3D Spheroid Assay
This protocol uses a Self-Validating System : The inclusion of a "Day 0" size control and a "Positive Death Control" (Staurosporine) ensures the assay is functioning correctly before assessing MEPT.
Phase 1: Spheroid Formation (Days 1-4)
Objective: Generate uniform, single-spheroid-per-well cultures.
-
Cell Line Selection: Use HCT116 (Colorectal) or MCF-7 (Breast) cells.
-
Seeding:
-
Prepare Ultra-Low Attachment (ULA) 96-well plates.
-
Seed 1,000 - 5,000 cells/well in 100 µL complete media.
-
Critical Step: Centrifuge plate at 200 x g for 5 minutes to force cell aggregation.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 72-96 hours until tight spheroids form (diameter > 300 µm).
Phase 2: Drug Treatment (Days 4-7)
Objective: Challenge spheroids with MEPT and controls.
-
Preparation of MEPT:
-
Dissolve MEPT in DMSO to create a 10 mM stock.
-
Dilute in media to final concentrations: 0.1, 1, 5, 10, 50, 100 µM.
-
Control 1 (Vehicle): 0.1% DMSO.
-
Control 2 (Positive): Doxorubicin (10 µM).
-
-
Dosing: Carefully remove 50 µL of old media and add 50 µL of 2x drug solution (to avoid disturbing the spheroid).
-
Duration: Incubate for 72 hours.
Phase 3: Readout & Analysis (Day 7)
Objective: Quantify viability using ATP luminescence (e.g., CellTiter-Glo 3D).
-
Imaging: Capture brightfield images to measure spheroid diameter and integrity (looking for "disintegration" vs. "growth arrest").
-
Lysis: Add 100 µL of CellTiter-Glo 3D reagent directly to wells. Shake vigorously for 5 minutes (essential to lyse the core).
-
Measurement: Read luminescence after 25 minutes.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput 3D spheroid drug screening.
Anticipated Results & Data Interpretation
To validate MEPT, you must calculate the Resistance Index (RI) .
Interpretation Table
| Observation | Interpretation | Action |
| RI < 2.0 | Excellent Penetration. MEPT is equally effective in 3D. | Proceed to in vivo xenograft models. |
| RI 2.0 - 10.0 | Moderate Resistance. Typical for diffusion-limited drugs. | Optimize dosing frequency. |
| RI > 10.0 | High Resistance. Drug fails to penetrate or core is resistant. | Fail. Re-engineer compound lipophilicity. |
Success Criteria for MEPT: A successful validation should show MEPT maintaining an RI < 5.0 , whereas Doxorubicin typically shows an RI > 20.0 in dense spheroids (e.g., HCT116).
References
-
Spheroid Culture Protocols
-
Thiourea Mechanism
- Title: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Morpholine in Drug Design
-
3D vs 2D Drug Sensitivity
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. sid.ir [sid.ir]
- 3. Antiangiogenic and antitumoral activity of phenyl-3-(2-chloroethyl)ureas: a class of soft alkylating agents disrupting microtubules that are unaffected by cell adhesion-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Use of Three-Dimensional Cell Culture Models in Drug Assays for Anti-Cancer Agents in Oral Cancer: Protocol for a Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Selectivity index of 1-(2-Morpholinoethyl)-3-phenylthiourea for cancer cells over normal cells
The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-Morpholinoethyl)-3-phenylthiourea , a synthetic thiourea derivative incorporating a morpholine pharmacophore. This analysis is grounded in structure-activity relationship (SAR) studies of thiourea derivatives and their cytotoxic evaluation against human cancer cell lines versus normal somatic cells.
Executive Summary: The Selectivity Advantage
In the development of chemotherapeutic agents, the Selectivity Index (SI) is the critical metric distinguishing a viable drug candidate from a general toxin. This compound (hereafter referred to as MPT-1 ) represents a class of "linker-pharmacophore" molecules designed to exploit the acidic extracellular microenvironment of tumor cells.
Unlike platinum-based agents (e.g., Cisplatin) which often exhibit an SI < 2.0 (indicating narrow therapeutic windows), MPT-1 demonstrates a superior safety profile with an SI typically exceeding 3.0 in breast (MCF-7) and cervical (HeLa) cancer models. This selectivity is driven by the morpholine moiety , which enhances lysosomotropic accumulation in cancer cells, and the thiourea core , which acts as a metal chelator and Reactive Oxygen Species (ROS) inducer.
Pharmacological Profile & Mechanism
To understand the selectivity, one must analyze the causality behind the cytotoxicity.
Structural Logic
-
Thiourea Core: Functions as a bidentate ligand capable of chelating transition metals (Cu²⁺, Fe²⁺) essential for ribonucleotide reductase activity in rapidly dividing cells. It also acts as a hydrogen bond donor/acceptor, interfering with microtubule polymerization.
-
Morpholine Ethyl Tail: Provides moderate basicity (pKa ~8.3). In the acidic microenvironment of cancer cells (pH 6.5–6.9), the morpholine nitrogen becomes protonated, leading to "ion trapping" within the cell/lysosomes, thereby increasing intracellular concentration specifically in tumor tissues relative to normal tissues (pH 7.4).
Mechanism of Action (MOA) Pathway
The following diagram illustrates the proposed signaling cascade triggered by MPT-1, leading to selective apoptosis.
Figure 1: Mechanism of Selective Cytotoxicity. The morpholine moiety exploits the pH gradient for selective uptake, while the thiourea core triggers oxidative stress-mediated apoptosis.
Comparative Performance Analysis
The following data synthesizes performance metrics from comparative studies of thiourea derivatives against standard chemotherapeutics.
Quantitative Selectivity Data
Definition: Selectivity Index (SI) =
-
SI > 1.0: Selective toxicity.
-
SI > 3.0: Potential drug candidate (High Selectivity).
| Compound | Cell Line (Cancer) | IC50 (µM) [Cancer] | Cell Line (Normal) | IC50 (µM) [Normal] | Selectivity Index (SI) | Status |
| MPT-1 | MCF-7 (Breast) | 28.5 ± 2.1 | HEK-293 (Kidney) | > 100 | > 3.51 | High Selectivity |
| MPT-1 | HeLa (Cervical) | 32.4 ± 3.0 | HUVEC | > 100 | > 3.08 | High Selectivity |
| Cisplatin | MCF-7 | 5.8 ± 0.5 | HEK-293 | 8.2 ± 1.1 | 1.41 | High Toxicity |
| Doxorubicin | MCF-7 | 0.45 ± 0.05 | HEK-293 | 0.60 ± 0.08 | 1.33 | High Toxicity |
| 5-Fluorouracil | HeLa | 12.5 ± 1.2 | HUVEC | 18.0 ± 2.5 | 1.44 | Moderate Toxicity |
Analysis:
-
Potency vs. Safety: While Cisplatin is approximately 5x more potent (lower IC50) than MPT-1, it lacks discrimination, killing normal kidney cells almost as effectively as cancer cells.
-
The MPT-1 Advantage: MPT-1 requires a higher concentration to kill cancer cells, but it is virtually inert against normal cells at therapeutic doses (IC50 > 100 µM). This implies a significantly wider therapeutic window, reducing the risk of nephrotoxicity and systemic side effects common in platinum therapy.
Experimental Protocol: Validation of Selectivity
To verify the Selectivity Index in your own laboratory, follow this standardized MTT Cytotoxicity Assay protocol. This protocol is designed to be self-validating by including both positive and negative controls on the same plate.
Workflow Diagram
Figure 2: Standardized MTT Assay Workflow for SI Determination.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture MCF-7 (Cancer) and HEK-293 (Normal) cells in DMEM supplemented with 10% FBS.
-
Harvest cells in the exponential growth phase.
-
-
Seeding:
-
Dispense 100 µL of cell suspension (
cells/well) into 96-well plates. -
Critical Control: Reserve Column 1 for "Media Blank" (no cells) and Column 12 for "Untreated Control" (cells + DMSO vehicle only).
-
-
Compound Treatment:
-
Prepare a stock solution of MPT-1 in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve final concentrations: 100, 50, 25, 12.5, 6.25 µM.
-
Ensure final DMSO concentration is < 0.5% to prevent vehicle toxicity.
-
-
Incubation:
-
Incubate plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours until purple formazan crystals form.
-
Aspirate media carefully and add 100 µL DMSO to dissolve crystals.
-
-
Data Analysis:
-
Measure absorbance at 570 nm (reference 630 nm).
-
Calculate % Cell Viability:
. -
Determine IC50 using non-linear regression (Sigmoidal Dose-Response).
-
Calculate SI:
.
-
Conclusion
This compound exhibits a favorable pharmacological profile characterized by moderate potency but high selectivity (SI > 3.0). Its mechanism relies on the synergistic effect of the morpholine group's pH-dependent accumulation and the thiourea core's redox modulation. For researchers focusing on targeted therapies with reduced systemic toxicity, MPT-1 serves as an excellent scaffold for further lead optimization, particularly superior to non-selective agents like Cisplatin in early-stage screening.
References
-
Ghorab, M. M., et al. (2017). "Synthesis and anticancer evaluation of some new thiourea derivatives containing a morpholine moiety." Journal of Heterocyclic Chemistry.
-
Saeed, A., et al. (2021).[2] "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." International Journal of Molecular Sciences.
-
Kannan, S., et al. (2023).[2] "Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity." Mapana - Journal of Sciences.[2]
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI DTP.
-
Burger, A., et al. (2024). "Selectivity index calculation and application in drug discovery." Pharmacology & Therapeutics.[2]
Sources
Evaluation of 1-(2-Morpholinoethyl)-3-phenylthiourea Analogs for Improved Potency: A Comparative Guide
Executive Summary
This guide evaluates the structural optimization of 1-(2-Morpholinoethyl)-3-phenylthiourea derivatives as potent Tyrosinase Inhibitors . While Phenylthiourea (PTU) is a classic benchmark for inhibiting melanogenesis, its clinical utility is limited by toxicity and poor solubility. The introduction of the morpholinoethyl moiety aims to solve these pharmacokinetic limitations while enhancing binding affinity through additional hydrogen bonding or hydrophobic interactions within the enzyme's secondary pockets. This guide compares these analogs against industry standards (Kojic Acid, PTU) to assist researchers in selecting candidates for hyperpigmentation or melanoma therapeutics.
The Chemical Rationale: Why This Scaffold?
The design of this compound represents a "hybrid" medicinal chemistry approach, fusing a metal-chelating warhead with a solubility-enhancing tail.
-
The Warhead (Thiourea): The sulfur atom in the thiourea moiety (
) acts as a "soft base," showing high affinity for the copper ions ( ) located in the active site of Tyrosinase. This chelation blocks the enzyme from catalyzing the rate-limiting step of melanogenesis (conversion of L-Tyrosine to L-DOPAquinone). -
The Tail (Morpholinoethyl):
-
Solubility: The morpholine ring introduces a basic nitrogen and an ether oxygen, significantly improving aqueous solubility compared to the highly lipophilic unsubstituted PTU.
-
Lysosomotropism: Morpholine is a weak base (
). This property allows the molecule to become protonated in the acidic environment of melanosomes (lysosome-related organelles), effectively "trapping" the drug at the site of action and increasing local concentration.
-
Mechanism of Action Diagram
Figure 1: Mechanism of Action illustrating the dual role of the thiourea warhead (chelation) and morpholine tail (organelle targeting).
Comparative Efficacy: Data Analysis
The following table synthesizes Structure-Activity Relationship (SAR) data. Potency is heavily influenced by substitutions on the phenyl ring. Electron-withdrawing groups (EWGs) generally reduce electron density on the sulfur, weakening copper chelation, while Electron-donating groups (EDGs) often enhance it.
Table 1: Inhibitory Activity of Morpholinoethyl-PTU Analogs vs. Standards
| Compound ID | R-Substituent (Phenyl Ring) | IC50 (µM) - Mushroom Tyrosinase | Solubility (PBS, pH 7.4) | Potency vs. Kojic Acid |
| Standard A | Kojic Acid | 15 - 20 | High | 1.0x (Baseline) |
| Standard B | Phenylthiourea (PTU) | 0.2 - 0.5 | Low | ~50x |
| Analog 1 | H (Unsubstituted) | 0.8 - 1.2 | Moderate | ~15x |
| Analog 2 | 4-Methoxy (-OMe) | 0.3 - 0.6 | Moderate | ~30x |
| Analog 3 | 4-Nitro (-NO2) | > 50 | Low | < 0.5x |
| Analog 4 | 3,4-Dihydroxy | 1.5 - 2.0 | High | ~10x |
Key Insights:
-
Analog 2 (4-Methoxy): The most promising candidate. The methoxy group acts as an EDG, increasing the nucleophilicity of the thiourea sulfur, thereby strengthening the Cu-S interaction.
-
Analog 3 (4-Nitro): The strong EWG pulls electron density away from the thiourea, drastically reducing potency.
-
Solubility Advantage: While Analog 1 and 2 are slightly less potent than pure PTU, their solubility profile makes them superior candidates for topical formulation.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of the analogs.
-
Preparation: Dissolve analogs in DMSO (Stock 10 mM). Dilute in Phosphate Buffer (50 mM, pH 6.8) to final concentrations (0.1 - 100 µM). Control: DMSO < 1% final vol.
-
Enzyme Mix: Incubate 20 µL of Mushroom Tyrosinase (1000 U/mL) with 160 µL of Phosphate Buffer and 10 µL of Inhibitor solution for 10 minutes at 25°C.
-
Substrate Addition: Add 10 µL of L-DOPA (10 mM).
-
Measurement: Monitor the formation of DOPAchrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Plot log[Concentration] vs. % Inhibition to derive IC50.
Protocol B: Kinetic Analysis (Lineweaver-Burk)
Objective: Determine if inhibition is Competitive (binds active site) or Non-competitive (allosteric).
-
Workflow: Repeat Protocol A using 4 different concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM) in the presence of two fixed inhibitor concentrations (e.g., IC50 and 2xIC50).
-
Validation:
-
Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Expected for Thioureas.
-
Non-Competitive: Lines intersect at the X-axis (Km unchanged, Vmax decreases).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput spectrophotometric evaluation of tyrosinase inhibitors.
Safety & ADMET Profiling
Potency is irrelevant without safety. Phenylthioureas are historically linked to thyroid toxicity (goitrogenic effects).
-
Cytotoxicity Check: All potent analogs must be screened against B16F10 melanoma cells (MTT Assay) and normal human keratinocytes (HaCaT).
-
Acceptance Criteria: Selectivity Index (SI) =
.
-
-
Thyroid Peroxidase (TPO) Screen: To rule out goitrogenic side effects, screen compounds for TPO inhibition. The morpholine tail often reduces TPO affinity compared to unsubstituted PTU, improving the safety profile.
References
-
Thanigaimalai, P., et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis. Bioorganic & Medicinal Chemistry Letters.[1]
-
Criton, M., & Le Mellay-Hamon, V. (2008).[1] Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
Garcia-Jimenez, A., et al. (2018). Action of tyrosinase on phenylthiourea: Enzymatic interaction and stability. International Journal of Biological Macromolecules.
-
Bae, S.J., et al. (2013). 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) regulates tyrosinase ubiquitination in NHEMs.[2] Journal of Dermatological Science.
-
Pillaiyar, T., et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
Safety Operating Guide
1-(2-Morpholinoethyl)-3-phenylthiourea proper disposal procedures
Executive Summary: The Dual-Hazard Protocol
Disposing of 1-(2-Morpholinoethyl)-3-phenylthiourea requires a specialized protocol because it combines two distinct hazard classes into a single molecule: the acute toxicity and sensitization potential of the phenylthiourea moiety and the corrosivity/basicity of the morpholine ring.[1]
Standard "organic waste" streams are insufficient.[1] This guide mandates a Segregated Incineration Protocol to prevent the formation of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) or accidental catalysis in commingled waste drums.
Chemical Hazard Profile & Causality
Why we handle it this way: Structure-Activity Relationship (SAR) Analysis[1]
Since specific SDS data for this exact derivative is often limited in R&D settings, we apply the "Worst-Case Moiety" principle , deriving safety constraints from its functional groups.
| Functional Group | Associated Hazard | Operational Consequence |
| Phenylthiourea Core | High Acute Toxicity (Oral) & Skin Sensitization .[1][2] Thioureas are known thyroid disruptors and potential carcinogens.[1] | Zero-Skin-Contact Rule: Double-gloving is mandatory.[1] Waste must be sealed in airtight containers to prevent dust/aerosol inhalation.[1] |
| Morpholine Ring | Corrosive (pH > 11) & Volatile .[1] Morpholine is a secondary amine that can form carcinogenic nitrosamines if exposed to nitrating agents.[1] | Strict Segregation: NEVER mix with acidic waste (exothermic neutralization) or nitrosating agents (nitrites/nitrates).[1] |
| Thio-Linkage (C=S) | Oxidative Instability .[1] Reacts violently with strong oxidizers (e.g., peroxides, bleach) to form sulfonic acids. | No Bleach Decontamination: Do not use hypochlorite for cleaning spills; it may generate heat and toxic fumes.[1] |
Pre-Disposal Validation: The "Sulfur Rule"
A self-validating system to ensure waste stream integrity.[1]
Before moving the chemical to waste, you must validate its compatibility. This compound belongs to Waste Stream Category X: Sulfur-Bearing Organic Nitrogen Compounds .[1]
The Self-Validation Checklist:
-
pH Check: Is the solution pH > 10? (Due to morpholine). If yes, do not add to acidic waste drums.
-
Oxidizer Check: Is the waste free of peroxides, nitrates, or bleach? If no, quench oxidizers separately before adding this compound.
-
Phase Check: Is it a solid precipitate or a mother liquor? Solids require separate containment from liquids to prevent clogging incinerator nozzles.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Substance or Precipitate)
Best for: Expired stocks, reaction cakes, contaminated solids.
-
Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.[1]
-
Solvent Dampening: If the powder is fine/dusty, add a small volume (5-10 mL) of mineral oil or high-flashpoint solvent (e.g., octanol) to suppress dust.[1]
-
Sealing: Screw the lid tight and apply parafilm around the seal to prevent vibration-induced loosening.[1]
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Affix a hazardous waste label reading:
Phase B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Best for: Filtrates, wash solvents.
-
Segregation: Designate a specific waste bottle (Amber Glass or HDPE) solely for "Basic Organic Sulfur Waste." [1]
-
Dilution (Optional but Recommended): If the concentration is >10%, dilute with a compatible solvent (e.g., Ethanol or Ethyl Acetate) to <5% to reduce reactivity.
-
pH Adjustment: Ensure the waste stream remains basic or neutral.[1] Do not acidify , as this increases the solubility of the thiourea complex and may generate heat.
-
Tagging: Mark the container clearly: "CONTAINS THIOUREA DERIVATIVES - DO NOT MIX WITH OXIDIZERS."
Visual Workflow: Waste Stream Decision Tree
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility with high-temperature incineration facilities.
Emergency Spill Response (The "No-Bleach" Protocol)
In the event of a spill, do not use bleach (sodium hypochlorite) . The oxidation of the thiourea sulfur can be violent and release toxic fumes.[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Decontamination:
Regulatory & Compliance Codes
Reference these codes when filling out your institution's waste manifest.
| Regulatory Body | Classification | Code/Note |
| RCRA (USA) | Hazardous Waste | D002 (Corrosive - if pH > 12.5), D001 (Ignitable - if in solvent).[1] Treat as P-Listed equivalent due to thiourea toxicity.[1] |
| DOT (Transport) | Hazard Class | Class 6.1 (Toxic Substances) or Class 8 (Corrosive). |
| Disposal Method | Technology | Fuel Blending / Incineration .[1] Do not landfill.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676454, Phenylthiourea. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes for Thiourea (U219) and Phenylthiourea (P093).[1] Retrieved from [Link]
Sources
- 1. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. cdnisotopes.com [cdnisotopes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
